2-Picoline-N-oxide
Description
Significance of Pyridine (B92270) N-Oxides as Research Subjects
Pyridine N-oxides are heterocyclic compounds that have garnered considerable attention in chemical and biological research. nih.gov Their unique zwitterionic nature, characterized by an oxygen atom bonded to the nitrogen atom of the pyridine ring, imparts increased polarity and water solubility compared to their non-oxidized precursors. researchgate.netrsc.orgnih.gov This enhanced solubility is a crucial attribute in biological and pharmacological studies. researchgate.net
The N-oxide group significantly influences the reactivity of the pyridine ring. It activates the ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. wikipedia.orgscripps.edu This heightened reactivity allows for the synthesis of a diverse array of substituted pyridine derivatives that would be difficult to obtain from the less reactive parent pyridine. researchgate.netscilit.com Consequently, pyridine N-oxides serve as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aichemimpex.com
Furthermore, pyridine N-oxides have found applications as catalysts, oxidants, and ligands in coordination chemistry. researchgate.netscilit.comchemimpex.com Their ability to form complexes with metal ions is a key feature in their catalytic activity and use in materials science. nih.govchemimpex.com The biochemical activity of N-oxides is often attributed to their complexation with metalloporphyrins in living organisms. nih.gov
Evolution of Research Perspectives on 2-Picoline-N-oxide
Initially described in the early 20th century, research into pyridine N-oxides, and by extension this compound, has evolved significantly. scripps.edu Early studies focused on understanding the fundamental reactivity and properties of these compounds. A notable milestone was the Boekelheide reaction, first reported in 1954, which demonstrated the rearrangement of α-picoline-N-oxides into hydroxymethylpyridines, providing a novel route to pyridyl carbinols and aldehydes. wikipedia.org
Over the decades, the focus of research has expanded from fundamental reactivity to a wide array of applications. The utility of this compound as a precursor in the synthesis of more complex molecules became increasingly apparent. For instance, its reaction with various reagents to yield compounds like 2-chloromethylpyridine has been extensively studied. wikipedia.orgresearchgate.net
In recent years, the applications of this compound and other pyridine N-oxides have diversified further. They are now integral to proteomics research and serve as building blocks in the development of new pharmaceuticals and agrochemicals. chemicalbook.comscbt.comrheniumshop.co.il Research continues to explore their potential in materials science and as catalysts in novel organic transformations. researchgate.netchemimpex.com The ongoing investigation into the photochemical behavior of this compound, which can lead to different products depending on the wavelength of light used for irradiation, highlights the continuing depth of research into this versatile compound. aip.org
Chemical Profile of this compound
This compound, also known by its synonyms 2-Methylpyridine (B31789) N-oxide and α-Picoline N-oxide, is a derivative of pyridine. chemimpex.comcymitquimica.com It is a hygroscopic compound, meaning it readily absorbs moisture from the air. chemicalbook.comchemicalbook.com
| Property | Value |
| Molecular Formula | C6H7NO chemimpex.com |
| Molecular Weight | 109.13 g/mol chemimpex.com |
| Appearance | Light yellow to brown crystalline low melting mass or viscous liquid chemimpex.comchemicalbook.com |
| Melting Point | 41-45 °C (lit.) chemicalbook.com |
| Boiling Point | 259 °C chemicalbook.com |
| Flash Point | 143 °C rheniumshop.co.il |
| Solubility | Soluble in water rheniumshop.co.il |
| CAS Number | 931-19-1 chemimpex.com |
Synthesis and Purification
The primary method for synthesizing this compound is through the oxidation of 2-methylpyridine. guidechem.com This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a commonly employed reagent. cymitquimica.comguidechem.com Other oxidants such as peracetic acid and m-chloroperbenzoic acid are also effective. guidechem.com The choice of oxidizing agent can be crucial, and the reaction conditions are typically managed to ensure the selective oxidation of the pyridine nitrogen without affecting other functional groups that may be present in the molecule. guidechem.com For industrial-scale production, methods utilizing catalysts like phosphotungstic acid with hydrogen peroxide have been developed to create milder and more environmentally friendly reaction conditions. google.com
Purification of the resulting this compound is often accomplished through fractional distillation. chemicalbook.com It can also be recrystallized from a solvent mixture such as benzene/hexane. chemicalbook.com Due to its hygroscopic nature, it is important to store the purified compound under dry, inert conditions. rheniumshop.co.il
Key Chemical Reactions
This compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the N-oxide group activates the molecule for several transformations that are not readily achievable with 2-picoline itself. guidechem.com
One of the most significant reactions is the Boekelheide reaction , a rearrangement that converts α-picoline-N-oxides into hydroxymethylpyridines. wikipedia.org This reaction is typically carried out using acetic anhydride (B1165640) or, for milder conditions, trifluoroacetic anhydride. wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org
This compound can also be converted to 2-chloromethylpyridine . This is achieved by reacting it with chlorinating agents such as phosphoryl chloride in the presence of triethylamine (B128534), which can result in high conversion and selectivity. researchgate.net Other reagents like diethylchlorophosphate and phosgene (B1210022) can also yield 2-chloromethylpyridine, though sometimes in more moderate yields. researchgate.net
Furthermore, the compound undergoes photochemical reactions . Depending on the wavelength of irradiation, this compound can either rearrange to form 2-pyridinemethanol (B130429) (under n-π* transition) or undergo fission of the N-O bond to produce 2-picoline (under π-π* transition). aip.org
The N-oxide group also facilitates reactions such as halogenation, C-H activation, and nitration on the pyridine ring, which are otherwise difficult with 2-methylpyridine. guidechem.com
Research Applications
The unique properties of this compound have led to its use in a broad spectrum of research applications.
Organic Synthesis: It is a fundamental building block for creating more complex organic molecules. chemimpex.comchemicalbook.com Its role as an intermediate is crucial in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Pharmaceutical and Agrochemical Development: The compound is a valuable intermediate in the synthesis of various pharmaceuticals, contributing to drug discovery processes. chemimpex.com It also plays a part in the formulation of agrochemicals like pesticides and herbicides. chemimpex.com
Coordination Chemistry and Catalysis: this compound acts as a ligand in coordination chemistry, which is significant for its use in catalysis and materials science. chemimpex.com
Analytical Chemistry: It can be used as a reagent in analytical methods, for instance, in the determination of metal ions. chemimpex.com
Material Science: Its properties are utilized in the production of specialty chemicals and polymers. chemimpex.com
Biochemical and Proteomics Research: The compound is used in studies related to enzyme activity, metabolic pathways, and proteomics research. chemimpex.comchemicalbook.comscbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDDTWZYUZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-19-1, 51279-53-9 | |
| Record name | Pyridine, 2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Methylpyridine 1-oxide | |
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| Record name | Pyridine, methyl-, 1-oxide | |
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| Record name | 2-Methylpyridine 1-oxide | |
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| Record name | Pyridine, 2-methyl-, 1-oxide | |
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| Record name | 2-methylpyridine 1-oxide | |
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| Record name | 2-METHYLPYRIDINE 1-OXIDE | |
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Synthetic Methodologies for 2 Picoline N Oxide and Its Derivatives
Direct N-Oxidation Approaches
The direct oxidation of the nitrogen atom in the 2-picoline (2-methylpyridine) ring is the most common strategy for synthesizing 2-picoline-N-oxide. This transformation can be achieved using a variety of oxidizing agents, ranging from traditional peracids to more modern, environmentally benign catalytic systems. researchgate.net The choice of oxidant and reaction conditions is crucial as it influences the reaction's efficiency, selectivity, and industrial viability.
Peracid-Mediated N-Oxidation Systems
Peracids are a class of reagents frequently employed for the N-oxidation of pyridines. Their effectiveness stems from the electrophilic nature of the peroxy-oxygen atom, which readily attacks the nucleophilic nitrogen of the pyridine (B92270) ring.
Peroxyacetic acid (peracetic acid) is a widely used reagent for the N-oxidation of 2-picoline. bme.hu This process can be conducted using pre-formed peracetic acid or by generating it in situ. The in situ method, which involves reacting hydrogen peroxide with glacial acetic acid, is common. organic-chemistry.orgacs.org For instance, one synthetic protocol involves heating a mixture of 2-picoline, glacial acetic acid, and 30% hydrogen peroxide at 60-70°C for several hours. acs.org In a specific example, 2-picoline was treated with 30% hydrogen peroxide in glacial acetic acid at 70°C, yielding this compound with a productivity of 93%. acs.org
However, the use of peracetic acid, particularly at industrial scales, presents significant challenges. The reaction to form peracetic acid can be vigorous and difficult to control, posing a risk of explosion. organic-chemistry.org Furthermore, peracetic acid itself is unstable, corrosive, and can decompose exothermically, presenting safety hazards during storage and handling. bme.huorganic-chemistry.orgtandfonline.com The decomposition can be accelerated by increasing temperatures; the rate of decomposition for hydrogen peroxide, a precursor, increases approximately 2.2 times for every 10°C rise in temperature between 20 and 100°C. bme.hu
| Reactants | Conditions | Yield | Reference |
| 2-Picoline, Glacial Acetic Acid, 30% H₂O₂ | 70°C, 3 hours, then add more H₂O₂ and react for 5 hours | 93% | acs.org |
| 2-Picoline, Glacial Acetic Acid, 30% H₂O₂ | 70°C, 4 hours, then add more H₂O₂ and react for 6 hours | 91% | acs.org |
| 4-Chloro-3-methoxy-2-picoline, H₂O₂, Glacial Acetic Acid | N/A | N/A | organic-chemistry.org |
To mitigate the hazards associated with peracids and to develop more sustainable processes, significant research has focused on using hydrogen peroxide in conjunction with a catalyst. acs.orggoogle.com Hydrogen peroxide is an inexpensive and environmentally friendly oxidant, as its primary byproduct is water. bme.huacs.org However, it is a relatively poor oxidizing agent on its own and requires activation by a catalyst. asianpubs.org
Various catalytic systems have been developed for the N-oxidation of 2-picoline and its derivatives:
Titanium Silicalite (TS-1): This heterogeneous catalyst has proven effective for the N-oxidation of various pyridines, including 2-picoline, using hydrogen peroxide as the oxidant. In one study, the N-oxidation of 2-picoline over a TS-1 catalyst resulted in a 93.0% yield after 5 hours. asianpubs.org The use of TS-1 in a packed-bed microreactor offers a safer and more efficient continuous flow process, which has been operated for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale production. organic-chemistry.org
Polyoxometalates (POMs): These inorganic metal-oxygen cluster compounds are effective catalysts for H₂O₂-mediated oxidations. A lacunary Keggin polyoxometalate, K₈[BW₁₁O₃₉H]·13H₂O, was used to catalyze the oxidation of pyridines in water at room temperature, achieving good yields. tandfonline.com For example, 4-picoline was oxidized to its N-oxide with a 92% yield. tandfonline.com Another study utilized Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, for the oxidation of pyridine carboxylic acids. researchgate.net
Phosphotungstic Acid: This catalyst is noted for its high catalytic activity in the N-oxidation of alkylpyridines with hydrogen peroxide. google.comtamu.edu However, studies on the thermal safety of this system show that the highly exothermic decomposition of hydrogen peroxide typically begins at temperatures above 50°C. tamu.edu
Molybdenum and Vanadium Oxides: Catalysts like molybdic oxide have been used in large-scale reactions. A 3000L reactor was charged with 2-picoline, glacial acetic acid, and molybdic oxide, followed by the addition of 30% H₂O₂ at 75°C. google.com Vanadium-titanium oxide catalysts have also been studied for the oxidation of 2-picoline, though primarily for the synthesis of picolinic acid. researchgate.net
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 2-Picoline | TS-1 / H₂O₂ | Methanol, 5 hours | 93.0% | asianpubs.org |
| 4-Picoline | K₈[BW₁₁O₃₉H]·13H₂O / H₂O₂ | Water, Room Temp., 16 hours | 92% | tandfonline.com |
| Pyridine | K₈[BW₁₁O₃₉H]·13H₂O / H₂O₂ | Water, Room Temp., 16 hours | 95% | tandfonline.com |
| 4-Chloro-3-methoxy-2-picoline | Phosphotungstic acid / H₂O₂ | 60-70°C, 10 hours | 93.05% | google.com |
| 2-Picoline | Molybdic oxide / H₂O₂ / Acetic Acid | 75°C, 3-5 hours | N/A | google.com |
A key advantage of heterogeneous and some homogeneous catalytic systems is the potential for catalyst recovery and reuse, which is crucial for cost-effective and sustainable industrial processes.
Polyoxometalate Catalysts: The K₈[BW₁₁O₃₉H]·13H₂O catalyst has demonstrated excellent reusability. After an initial reaction for pyridine oxidation, the catalyst was recovered and reused for three consecutive cycles with nearly the same yield (95%), indicating no significant loss in activity. tandfonline.com Similarly, other polyoxometalate catalysts have been shown to be reusable. rsc.org
Polymer-Supported Anhydride (B1165640) Catalysts: In an effort to create a recyclable, metal-free system, polymer-supported maleic anhydride, specifically poly(maleic anhydride-alt-1-octadecene) (Od-MA), has been evaluated. This catalyst facilitates the in situ formation of a peracid from hydrogen peroxide. The Od-MA catalyst was easily recovered by simple filtration with recovery yields exceeding 99.8% and retained its activity over multiple uses without requiring additional treatment. researchgate.net This makes the system operationally simple, eco-friendly, and industrially attractive. researchgate.net
Titanium Silicalite (TS-1): The use of a TS-1 catalyst in a continuous flow packed-bed microreactor demonstrated exceptional stability and efficiency. The system was operated continuously for over 800 hours for the N-oxidation of various pyridines without any discernible decrease in catalyst activity, showcasing its robustness for large-scale industrial applications. organic-chemistry.org
Heterogeneous Supported Acid Catalysts: Supported sulfonic acid catalysts, such as Amberlyst 15 resin, have been used for the N-oxidation of halopyridines with hydrogen peroxide. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easier separation from the product stream compared to homogeneous catalysts, which require costly recovery steps like precipitation and filtration. google.com
Hydrogen Peroxide-Based Catalytic Systems
Alternative Oxidative Reagents and Protocols
Besides peracetic acid and catalytic hydrogen peroxide systems, other reagents have been utilized for the N-oxidation of 2-picoline and its derivatives, often to circumvent the safety and handling issues of traditional peracids. researchgate.net
Urea-Hydrogen Peroxide (UHP): This adduct is a stable, inexpensive, and easily handled solid source of hydrogen peroxide. It has been used for the efficient oxidation of various nitrogen heterocycles to their corresponding N-oxides. google.com The use of UHP is considered a safer oxidation method as it avoids the need to handle concentrated hydrogen peroxide solutions, thereby improving production safety factors for large-scale operations. google.com
Oxone® (Potassium Peroxymonosulfate): Oxone®, a triple salt with the active component potassium peroxymonosulfate (B1194676) (KHSO₅), is an inexpensive, stable, and versatile oxidizing agent. wikipedia.orgorganic-chemistry.orgpiscinasbenages.es It is considered a safer alternative to other peroxyacids. wikipedia.org It has been used for the N-oxidation of pyridine derivatives, avoiding the formation of volatile peroxides that can occur in other persulfate-based systems. wikipedia.org
Magnesium Monoperoxyphthalate (MMPP): MMPP is a safer, non-shock-sensitive, and non-deflagrating alternative to reagents like m-chloroperoxybenzoic acid (mCPBA). asianpubs.orgwikipedia.org It is also more cost-effective. clockss.org While it has been used for the N-oxidation of pyridines, in some specific cases, it has resulted in lower yields compared to mCPBA. clockss.org For the oxidation of 2-methylpyridine (B31789) in acetic acid at 85°C, MMPP provided an 86% yield. asianpubs.org
m-Chloroperoxybenzoic Acid (mCPBA): While a very common laboratory-scale oxidant, mCPBA is generally considered disadvantageous for industrial-scale reactions due to its high cost and significant safety concerns, as it can be shock-sensitive and potentially explosive. acs.orgasianpubs.org
Industrial Applicability of N-Oxidation Methods
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of safety, cost, and environmental impact.
Advantages of Catalytic and Continuous Flow Systems: The development of heterogeneous catalytic systems using hydrogen peroxide as the oxidant represents a significant step towards safer, greener, and more cost-effective industrial processes. organic-chemistry.orgacs.org Catalysts like TS-1 and various polyoxometalates allow for the use of water or other less hazardous solvents, operate under milder conditions, and can be recycled, reducing waste and cost. organic-chemistry.orgtandfonline.comresearchgate.net Continuous flow microreactors, in particular, offer enhanced safety by minimizing the volume of hazardous materials at any given time and providing superior control over reaction temperature, which is critical for managing highly exothermic reactions like N-oxidation. researchgate.netbme.hu The ability to operate such systems for extended periods without loss of catalyst activity makes them highly suitable for large-scale, continuous manufacturing. organic-chemistry.org
Thermal Runaway Hazard: The N-oxidation of 2-picoline is an exothermic process. Runaway reaction studies have shown that any excess hydrogen peroxide can decompose, releasing non-condensable gases and leading to a rapid increase in pressure and temperature. researchgate.net The thermal stability of the product, this compound itself, is also a factor, as it can decompose at elevated temperatures (above 190-200°C), a process that can be affected by the presence of the catalyst. researchgate.nettamu.edu A thorough understanding of the reaction's thermal dynamics is essential for designing safe industrial processes. acs.org
Synthesis of this compound Derivatives
The modification of this compound is a pivotal process for the synthesis of a variety of functionalized pyridine compounds. Among these modifications, halogenation stands out as a key transformation, enabling the introduction of reactive handles for further derivatization. This section details various methodologies for the halogenation of this compound, with a specific focus on chlorination reactions.
Halogenation of this compound
Halogenation of the methyl group or the pyridine ring of this compound provides access to important synthetic intermediates. The reactivity and selectivity of these reactions are highly dependent on the choice of the halogenating agent and the reaction conditions.
The reaction of this compound with phosphoryl chloride (POCl₃) is a well-established method for introducing a chlorine atom. This reaction can lead to the formation of 2-chloromethylpyridine or chlorinated pyridine ring products, depending on the reaction conditions. In the presence of triethylamine (B128534), phosphoryl chloride reacts with this compound to yield 2-chloromethylpyridine with high conversion (90%) and selectivity (98%). researchgate.net
However, refluxing this compound with phosphoryl chloride can also lead to ring chlorination, affording 4-chloro-α-picoline as the main product, along with by-products such as 2-methyl-6-chloropyridine and 2-chloromethylpyridine. researchgate.net The separation of these isomers can be challenging. researchgate.net
| Reagent | Conditions | Major Product(s) | Conversion/Selectivity/Yield | Reference |
| POCl₃ / Triethylamine | - | 2-Chloromethylpyridine | 90% conversion, 98% selectivity | researchgate.net |
| POCl₃ | Reflux | 4-Chloro-α-picoline, 2-Methyl-6-chloropyridine, 2-Chloromethylpyridine | Not specified | researchgate.net |
Triphosgene has been identified as a facile and effective reagent for the synthesis of 2-chloromethylpyridines from 2-alkylpyridin-N-oxides at room temperature. lookchem.comnih.gov The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov This one-pot reaction offers good to excellent yields for a range of 2-alkylpyridine-N-oxide derivatives, including 2-methyl quinolines and phenanthroline, in the presence of triethylamine. nih.gov Yields for the synthesis of 2-chloromethylpyridines using this method range from 52% to 95%. nih.gov
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| 2-Alkylpyridin-N-oxides | Triphosgene / Triethylamine | Room Temperature | 2-Chloromethylpyridines | 52-95% | nih.gov |
Phosgene (B1210022) (carbonyl chloride) reacts with this compound in the presence of a solvent and an acid acceptor to produce 2-(chloromethyl)pyridine (B1213738). google.com The reaction is typically carried out in a solvent such as methylene (B1212753) chloride. google.com In one example, the dropwise addition of a phosgene solution to this compound followed by the addition of triethylamine resulted in a 55% conversion of the starting material with a 28% selectivity for 2-(chloromethyl)pyridine. google.com Another variation of this procedure reported a 71% conversion with 27% selectivity. google.com
| Reagent | Solvent | Acid Acceptor | Temperature | Conversion | Selectivity for 2-(chloromethyl)pyridine | Reference |
| Phosgene | Methylene Chloride | Triethylamine | 5-25°C | 55% | 28% | google.com |
| Phosgene | Methylene Chloride | Triethylamine | Not specified | 71% | 27% | google.com |
The reaction of this compound with acetyl chloride or benzoyl chloride in nonaqueous solvents at reflux temperature primarily yields the corresponding ester of 2-pyridylmethanol. researchgate.net A small amount of 2-pyridylmethyl chloride is also formed in these reactions. researchgate.net However, at lower temperatures (below 20°C), these acyl chlorides form a monomeric hydrochloride of the amine oxide. researchgate.net The reactivity of pyridine N-oxides towards benzoyl chloride is significantly higher than that of pyridines with similar basicity. researchgate.net
| Reagent | Conditions | Major Product | Minor Product | Reference |
| Acetyl Chloride | Reflux in nonaqueous solvent | Ester of 2-pyridylmethanol | 2-Pyridylmethyl chloride | researchgate.net |
| Benzoyl Chloride | Reflux in nonaqueous solvent | Ester of 2-pyridylmethanol | 2-Pyridylmethyl chloride | researchgate.net |
| Acetyl Chloride | < 20°C | Monomeric hydrochloride of this compound | - | researchgate.net |
| Benzoyl Chloride | < 20°C | Monomeric hydrochloride of this compound | - | researchgate.net |
The outcome of the reaction between this compound and thionyl chloride is temperature-dependent. At elevated temperatures, thionyl chloride acts as a reducing agent, converting the amine oxide to 2-picoline. researchgate.net In contrast, at temperatures below 20°C, it forms the monomeric hydrochloride of the amine oxide. researchgate.net
Phosphorus trichloride (B1173362), on the other hand, consistently acts as a reducing agent, deoxygenating this compound to 2-picoline regardless of the reaction temperature. researchgate.netnih.gov This reaction does not yield the hydrochloride salt. researchgate.net The deoxygenation of pyridine N-oxides with phosphorus trichloride is a known process, though it can be limited by the reactivity of other functional groups present in the molecule. google.com
| Reagent | Temperature | Product | Reference |
| Thionyl Chloride | High | 2-Picoline | researchgate.net |
| Thionyl Chloride | < 20°C | Monomeric hydrochloride of this compound | researchgate.net |
| Phosphorus Trichloride | All | 2-Picoline | researchgate.net |
Formation of 2-Chloromethylpyridines and By-productswikipedia.orgwikipedia.orgresearchgate.net
The synthesis of 2-chloromethylpyridine from this compound can be achieved through various chlorinating agents. Phosphoryl chloride (POCl3) in the presence of triethylamine has been shown to produce 2-chloromethylpyridine with high conversion and selectivity. researchgate.net Other reagents like phosgene, diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride also yield the desired product in moderate amounts. researchgate.netgoogle.com However, some potential chlorinating agents, such as titanium tetrachloride, zinc chloride, magnesium chloride, and sulfuryl chloride, are ineffective in this conversion. researchgate.net
The reaction of this compound with phosphoryl chloride can also lead to the formation of by-products. jst.go.jp Refluxing these reactants can produce 4-chloro-α-picoline and 2-methyl-6-chloropyridine alongside the main product, 2-chloromethylpyridine. jst.go.jp The separation of these by-products can be challenging. jst.go.jp Another potential side reaction is the bimolecular polymerization of 2-chloromethylpyridine, which forms 5,11-dihydrodipyrido[1,2-a][1',2'-d]pyrazinium dichloride. jst.go.jp
The choice of reagent and reaction conditions significantly influences the product distribution. For instance, using phosphorus pentachloride or phosphoryl chloride can result in a mixture of 2- and 4-(chloromethyl)pyridines. google.com Direct chlorination of 2-picoline with chlorine is another route, but it often leads to contamination with di- and trichloromethylpyridines. google.com
Table 1: Chlorinating Agents for this compound and their Efficacy
| Chlorinating Agent | Efficacy | Reference |
|---|---|---|
| Phosphoryl chloride with triethylamine | 90% conversion, 98% selectivity | researchgate.net |
| Phosgene | Moderate yield | researchgate.netgoogle.com |
| Diethylchlorophosphate | Moderate yield | researchgate.net |
| Ethyl chloroformate | Moderate yield | researchgate.net |
| Chloroacetyl chloride | Moderate yield | researchgate.net |
| Titanium tetrachloride | Ineffective | researchgate.net |
| Zinc chloride | Ineffective | researchgate.net |
| Magnesium chloride | Ineffective | researchgate.net |
| Sulfuryl chloride | Ineffective | researchgate.net |
| p-Toluenesulfonyl chloride | Forms mono(chloromethyl)pyridines | google.com |
Cyano-Functionalization via 2-Picoline-N-ethoxy Iodideorgsyn.org
A general method for preparing cyano derivatives of pyridines involves the reaction of the corresponding N-oxide with an activating agent followed by treatment with a cyanide source. For instance, this compound can be converted to 1-methoxy-2-methylpyridinium methyl sulfate (B86663) by reacting it with dimethyl sulfate. orgsyn.org This intermediate, when treated with sodium cyanide, yields 2-cyano-6-methylpyridine. orgsyn.orgorgsyn.org The reaction is typically carried out at low temperatures, and the crude product can be purified by distillation and recrystallization. orgsyn.org This method is also applicable to other pyridine derivatives, as well as quinolines and isoquinolines. orgsyn.org
Derivatization through Side-Chain Functionalizationresearchgate.net
The methyl group of 2-picoline and its derivatives can be functionalized to introduce a variety of substituents. One approach involves the Boekelheide rearrangement of pyridine N-oxides, which is often used for the oxy-functionalization of the alkyl group at the 2-position. researchgate.net A copper-catalyzed tandem reaction involving oxidative esterification followed by an O-atom transfer of the Boekelheide intermediate allows for the acyloxylation of the benzylic C(sp³)–H bond of 2-alkylpyridine N-oxides using aldehydes. lookchem.com This method is scalable and can be used for the desymmetrization of 2,6-dialkylpyridines. researchgate.netlookchem.com
Another strategy for side-chain functionalization involves the metalation of 2-picoline followed by reaction with electrophiles. researchgate.net For example, dithioketals can be prepared in a one-pot procedure by reacting metalated 2-picoline with dimethyldisulfide and then trapping the intermediate with a second electrophile. researchgate.net These thio-substituted compounds can be further transformed into other functional groups like aldehydes, ketones, and esters. researchgate.net
Catalytic Alkylation, Alkenylation, and Arylation of Pyridine N-Oxidesacs.orgacs.org
Pyridine N-oxides are versatile substrates for catalytic C-H functionalization reactions, allowing for the introduction of alkyl, alkenyl, and aryl groups. These reactions often exhibit high regioselectivity for the C2-position. researchgate.net
Palladium-Catalyzed C-H Activation Strategiesbeilstein-journals.org
Palladium catalysts are effective for the C-H functionalization of pyridine N-oxides. nih.govresearchgate.net
Alkenylation: Palladium-catalyzed alkenylation of pyridine N-oxides with olefins proceeds with high regio-, stereo-, and chemoselectivity to yield ortho-alkenylated products. researchgate.netnih.gov
Arylation: Direct arylation of pyridine N-oxides can be achieved with various coupling partners.
With Unactivated Arenes: A palladium catalyst in the presence of a silver oxidant can facilitate the direct cross-coupling of pyridine N-oxides with unactivated arenes, affording ortho-arylated products with high site-selectivity. nih.govresearchgate.net
With Aryl Bromides: Palladium-catalyzed direct arylation with aryl bromides provides 2-arylpyridine N-oxides in excellent yields. researchgate.net
With Aryl Triflates: This method also allows for the synthesis of 2-aryl pyridine N-oxides. researchgate.net
With Heteroarylcarboxylic Acids: A palladium-catalyzed decarboxylative ortho-arylation of pyridine N-oxides with heteroarylcarboxylic acids has been developed. beilstein-journals.org
With Five-Membered Heterocycles: An efficient and regioselective oxidative cross-coupling of pyridine N-oxides with five-membered heterocycles can be achieved through a two-fold C-H activation under palladium catalysis. beilstein-journals.org
In some cases, the arylation of quinoline (B57606) N-oxides, a related class of compounds, has been shown to be selective for the C8-position under specific ligand-free palladium-catalyzed conditions, which is unusual as most methods favor C2-functionalization. acs.org
Copper-Catalyzed Transformationsrsc.org
Copper catalysts offer an inexpensive alternative for the functionalization of pyridine N-oxides.
Arylation: The first example of a copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed. rsc.org This method allows for a one-pot synthesis of a wide range of 2-arylpyridines in moderate to good yields without the need for an additional reductant. rsc.org
Amidation and Amination: Copper-catalyzed C-H amidation of quinoline N-oxides with lactams yields 2-aminoquinoline (B145021) N-oxides in excellent yields. beilstein-journals.org The catalytic system also allows for C-H amination using secondary amines. beilstein-journals.org
Side-Chain Acyloxylation: A copper-catalyzed tandem oxidative process enables the selective C(sp³)–H bond acyloxylation of 2-alkylpyridine N-oxides using simple aldehydes. lookchem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Chloromethylpyridine |
| 4-Chloro-α-picoline |
| 2-Methyl-6-chloropyridine |
| 5,11-Dihydrodipyrido[1,2-a][1',2'-d]pyrazinium dichloride |
| 2-Cyanomethylpyridine |
| 1-Methoxy-2-methylpyridinium methyl sulfate |
| 2-Cyano-6-methylpyridine |
| Pyridin-2-ylmethyl benzoate |
| 2-Alkenylpyridines |
| 2-Arylpyridine N-oxides |
| 2-Arylpyridines |
| 2-Aminoquinoline N-oxides |
| Phosphoryl chloride |
| Triethylamine |
| Phosgene |
| Diethylchlorophosphate |
| Ethyl chloroformate |
| Chloroacetyl chloride |
| Titanium tetrachloride |
| Zinc chloride |
| Magnesium chloride |
| Sulfuryl chloride |
| p-Toluenesulfonyl chloride |
| Phosphorus pentachloride |
| Dimethyl sulfate |
| Sodium cyanide |
| Dimethyldisulfide |
Reaction Mechanisms and Pathways Involving 2 Picoline N Oxide
Boekelheide Rearrangement and Related Transformations
The Boekelheide rearrangement is a significant reaction of α-picoline-N-oxides, transforming them into hydroxymethylpyridines. wikipedia.org Originally reported by Virgil Boekelheide in 1954, the reaction was initially performed using acetic anhydride (B1165640) at reflux temperatures of approximately 140°C. wikipedia.org Subsequent advancements have shown that using trifluoroacetic anhydride (TFAA) allows the reaction to proceed efficiently at room temperature. wikipedia.org
Mechanism of Acyl Transfer andidc-online.comidc-online.com-Sigmatropic Rearrangement
The mechanism of the Boekelheide rearrangement is initiated by an acyl transfer from the anhydride to the N-oxide oxygen. wikipedia.org This is followed by the deprotonation of the α-methyl carbon by the corresponding carboxylate anion. wikipedia.org This sequence of events sets the stage for a idc-online.comidc-online.com-sigmatropic rearrangement, which results in the formation of an acetylated or trifluoroacetylated methylpyridine intermediate. wikipedia.org
Computational studies have shed light on the intricacies of this rearrangement. The reaction can proceed through either a concerted, neutral pathway or a more ionic, stepwise pathway. idc-online.comic.ac.uk The balance between these two mechanistic routes can be subtle and is influenced by external factors such as the solvent and the presence of other species. idc-online.comic.ac.uk For instance, the presence of ethanoic acid, a byproduct of the reaction with acetic anhydride, can stabilize the transition state through hydrogen bonding, promoting a more ionic character in the mechanism. idc-online.comic.ac.uk While a single hydrogen bond from ethanoic acid may not fully establish an ion-pair mechanism over the neutral idc-online.comidc-online.com pericyclic rearrangement, it does lower the reaction barrier. idc-online.comic.ac.uk It is also theorized that using a more acidic component like trifluoroacetic acid could further favor the ion-pair pathway. ic.ac.uk Evidence from oxygen labeling experiments, which show scrambling of the oxygen atoms, suggests the possibility of a fragmentation-recombination pathway, supporting the existence of an ion-pair intermediate. idc-online.com It is also plausible that both the concerted and stepwise pathways can coexist. idc-online.comic.ac.uk
The concerted pathway is a unimolecular idc-online.comidc-online.com sigmatropic reaction with a reasonable activation barrier of about 21 kcal/mol. idc-online.comic.ac.uk Computational models show that while the reaction is largely concerted, there are hints of a hidden ion-pair intermediate, especially in more polar solvents that can stabilize such species. idc-online.comic.ac.uk
Formation of Hydroxymethylpyridines
Following the idc-online.comidc-online.com-sigmatropic rearrangement, the resulting acetylated or trifluoroacetylated intermediate is hydrolyzed to yield the final hydroxymethylpyridine product. wikipedia.org For example, the reaction of 2-picoline-N-oxide with acetic anhydride produces 2-pyridinemethanol (B130429) acetate (B1210297) in a 78% yield. researchgate.netresearchgate.netresearchgate.net This intermediate can then be hydrolyzed to 2-pyridinemethanol. This method is considered one of the most effective ways to synthesize 2-pyridinemethanol derivatives. researchgate.netresearchgate.netresearchgate.net
Role of Acetic Anhydride and Trifluoroacetic Anhydride
Both acetic anhydride and trifluoroacetic anhydride (TFAA) are effective reagents for promoting the Boekelheide rearrangement, acting as acylating agents. wikipedia.orgresearchgate.net
Acetic Anhydride (Ac₂O):
Typically requires higher reaction temperatures, often at reflux (~140°C). wikipedia.org
The reaction of this compound with acetic anhydride is a widely used method for derivatization. bilkent.edu.tr
Kinetic studies of the rearrangement of pyridine (B92270) N-oxide with excess acetic anhydride have been conducted to understand the reaction mechanism. lookchem.com
Trifluoroacetic Anhydride (TFAA):
Allows the reaction to be carried out at room temperature, offering milder conditions. wikipedia.org
It is considered a convenient acylating agent for this transformation. wikipedia.org
The use of TFAA can lead to high yields of the corresponding 2-(α-hydroxyalkyl)-pyridines selectively. researchgate.netresearchgate.net
In some cases, TFAA can mediate a idc-online.comidc-online.com-sigmatropic rearrangement of pyridine N-oxides for the synthesis of pyridine-2-ylmethyl thioethers in a one-pot, two-step process. researchgate.net
Other reagents, such as acyl chlorides, sulfonyl chlorides, and sulfonic anhydrides, have also been utilized in Boekelheide-type rearrangements for the activation of azine N-oxides. bilkent.edu.tr
Table 1: Comparison of Acylating Agents in Boekelheide Rearrangement
| Acylating Agent | Typical Reaction Conditions | Advantages |
|---|---|---|
| Acetic Anhydride | Reflux (~140°C) wikipedia.org | Readily available |
| Trifluoroacetic Anhydride | Room temperature wikipedia.org | Milder conditions, often higher yields wikipedia.orgresearchgate.netresearchgate.net |
Deoxygenation Reactions of this compound
The deoxygenation of this compound to its parent pyridine is a fundamental transformation with various available methods. These methods can be broadly categorized into catalytic and reductive deoxygenation using specific reagents.
Catalytic Deoxygenation
Catalytic methods offer efficient and often milder conditions for the deoxygenation of N-oxides.
Photocatalytic Deoxygenation: Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to be effective photocatalysts for the deoxygenation of pyridine N-oxides under ambient conditions. rsc.org This method can also be applied to the reduction of nitrous oxide. rsc.org Visible-light-responsive photoredox catalysis using a divacant lacunary silicotungstate has also been reported for the selective deoxygenation of pyridine N-oxides with ethanol (B145695) as the reducing agent. researchgate.net Another photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org
Copper-Catalyzed Deoxygenation: A copper-catalyzed tandem reaction involving oxidative esterification followed by O-atom transfer can be used for the benzylic C(sp³)-H acyloxylation of 2-alkylpyridine N-oxides. researchgate.netlookchem.com
Ruthenium-Catalyzed Deoxygenation: Ruthenium(III) chloride is an efficient catalyst for the deoxygenation of aromatic N-oxides. researchgate.net
Gold Nanoparticle Catalysis: Dimethylphenylsilane in the presence of a carbon nanotube-gold nanohybrid catalyst can deoxygenate aromatic and aliphatic amine N-oxides at room temperature. researchgate.net
Iodide-Catalyzed Deoxygenation: A novel method utilizes iodide as a catalyst, which is regenerated by formic acid. This system demonstrates high efficiency and selectivity for the reduction of various heterocyclic N-oxides. rsc.org
Reductive Deoxygenation with Specific Reagents
A variety of stoichiometric reducing agents can effectively deoxygenate this compound.
Phosphorus Compounds: Trivalent phosphorus compounds are commonly used for the deoxygenation of N-oxides. acs.org For instance, phosphorus trichloride (B1173362) in chloroform (B151607) can reduce pyridine N-oxides, although it may also react with other functional groups. google.com
Sulfur Compounds: Sulfur dioxide and its aqueous solutions (sulfurous acid) are effective for the reduction of pyridine N-oxides at elevated temperatures. google.com However, picoline N-oxide was found to be unreactive towards carbon disulfide. oup.com
Boron Reagents: Diboron reagents like bis(pinacolato)diboron (B136004) ((pinB)₂) and bis(catecholato)diboron (B79384) ((catB)₂) can reduce pyridine N-oxides. nih.gov The reaction with (pinB)₂ is generally faster than with (catB)₂. nih.gov Sodium borohydride (B1222165) in combination with Raney nickel in water is another effective system for the chemoselective deoxygenation of N-oxides. researchgate.net A system of ZrCl₄/NaBH₄ has also been described for this purpose. researchgate.net
Other Reagents: Other reducing agents include Hantzsch esters, hydrazine, and chromium(II) chloride. rsc.orgresearchgate.net
Table 2: Selected Reagents for the Deoxygenation of this compound
| Reagent/Catalyst | Type | Conditions | Notes |
|---|---|---|---|
| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Photocatalytic | Ambient temperature, light rsc.org | Efficient for various pyridine N-oxides rsc.org |
| Iodide/Formic Acid | Catalytic | - | Environmentally friendly approach rsc.org |
| Phosphorus Trichloride | Reductive | Chloroform google.com | Can have side reactions with other functional groups google.com |
| Sulfur Dioxide | Reductive | Elevated temperature, water or polar solvent google.com | Economical and convenient google.com |
| Bis(pinacolato)diboron | Reductive | 70°C, CH₃CN nih.gov | Tolerant of various functional groups nih.gov |
| NaBH₄/Raney Ni | Reductive | Water, room temperature researchgate.net | Highly selective for N-oxides researchgate.net |
Nucleophilic Reactions on the Pyridine N-Oxide Moiety
The N-oxide function in this compound significantly alters the reactivity of the pyridine ring compared to its parent compound, 2-picoline. The oxygen atom, being electron-donating through resonance, increases the electron density at the C-2 and C-4 positions. bhu.ac.in However, the N-oxide group also enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack, especially after the oxygen atom is engaged by an electrophile or an activating agent. scripps.eduacs.org This activation strategy is crucial for facilitating nucleophilic substitution, as direct displacement on the pyridine N-oxide ring is often challenging. acs.org
The general mechanism involves the initial reaction of the N-oxide oxygen with an activating agent (e.g., acid chlorides, anhydrides, or phosphorus-based reagents), forming a good leaving group. scripps.edu This enhances the positive charge on the nitrogen and further activates the C-2 and C-4 positions for attack by a nucleophile. acs.org Subsequent addition of the nucleophile, typically at the C-2 position, is followed by the elimination of the leaving group to yield the 2-substituted pyridine.
A variety of activating agents can be employed. For instance, acetyl or benzoyl chloride reacts with this compound to primarily yield the ester of 2-pyridylmethanol. researchgate.net Phosphoryl chloride in the presence of triethylamine (B128534) can convert this compound into 2-chloromethylpyridine with high conversion and selectivity. researchgate.net A more general and mild method for introducing a range of nucleophiles utilizes the phosphonium (B103445) salt, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), as the activating agent. acs.org This one-pot procedure allows for the synthesis of various 2-substituted pyridines from pyridine-N-oxides and is a viable alternative to harsher SNAr chemistry on 2-halopyridines. acs.org This method is effective for a variety of nucleophiles, including amines and aliphatic thiols, and works with different substituted pyridine-N-oxides. acs.org
The reaction of this compound with dimethylcyanamide (B106446) in the presence of acid catalysis represents an unusual C-H functionalization, leading to the formation of 1,1-dimethyl-3-(6-methylpyridin-2-yl)urea. rsc.orgrsc.org The proposed mechanism involves the protonation of the cyanamide, followed by nucleophilic attack of the pyridine N-oxide, intramolecular cyclization, and subsequent ring-opening to form the urea (B33335) product. rsc.org
Electrophilic Substitutions and Metallations
The pyridine N-oxide moiety makes the ring more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electrons into the ring via resonance. bhu.ac.in This donation creates higher electron density at the C-2 and C-4 positions, making the N-oxide more susceptible to both electrophilic and nucleophilic reagents compared to pyridine. bhu.ac.in However, electrophilic substitution on this compound is directed primarily to the C-4 position.
A more synthetically versatile approach for functionalizing the ring is through directed ortho-metallation. The N-oxide group is an effective directing group for deprotonation at the adjacent carbon position. rsc.orgrsc.org In the case of this compound, where the C-2 position is blocked by a methyl group, metallation occurs regioselectively at the C-6 position. rsc.org This process typically involves the use of strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) at low temperatures. rsc.orgrsc.org The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the C-6 position. rsc.org
More recently, the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), has been shown to be an effective and milder alternative for the directed ortho-metallation of pyridine N-oxides. thieme-connect.comdiva-portal.orgresearchgate.net This method selectively generates a 2-magnesiated species (or in the case of this compound, a 6-magnesiated species) which can be reacted with electrophiles like aldehydes, ketones, and halogens. thieme-connect.comresearchgate.net This approach can be an improvement over alkyllithium reagents, which sometimes lead to mixtures of 2,6-disubstituted products. thieme-connect.com
The table below summarizes the outcomes of directed ortho-metallation of 2-substituted pyridine N-oxides followed by reaction with various electrophiles.
| Pyridine N-Oxide Substrate | Metallating Agent | Electrophile | Product | Yield | Reference |
| 2-N,N-diisopropylcarboxamidopyridine N-oxide | LDA | PhCHO | 6-(Hydroxy(phenyl)methyl)picolinamide derivative | 85% | rsc.org |
| 2-Pivaloylaminopyridine N-oxide | LDA | Me₂S₂ | 6-(Methylthio)picolinamide derivative | 70% | rsc.org |
| Pyridine N-oxide | i-PrMgCl | PhCHO | 2-(Hydroxy(phenyl)methyl)pyridine N-oxide | 58% | thieme-connect.com |
| 3-Methoxypyridine N-oxide | i-PrMgCl | I₂ | 2-Iodo-3-methoxypyridine N-oxide | 96% | thieme-connect.com |
| 3,5-Dimethylpyridine N-oxide | i-PrMgCl | Ph₂I⁺ PF₆⁻ | 2-Phenyl-3,5-dimethylpyridine N-oxide | 51% | thieme-connect.com |
This table presents selected examples of directed ortho-metallation on various pyridine N-oxide derivatives to illustrate the versatility of the reaction.
Thermal Decomposition Pathways and Runaway Reactions
This compound is a thermally unstable compound, and its decomposition can lead to hazardous runaway reactions, particularly under certain industrial process conditions. researchgate.neticheme.orgicheme.org The synthesis of alkyl pyridine-N-oxides is an exothermic process, which itself carries a thermal hazard. researchgate.net The subsequent decomposition of the N-oxide product can be violent, generating high temperatures, pressure, and non-condensable gases. researchgate.neticheme.org
Calorimetry studies, such as those using an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC), have been employed to investigate the runaway behavior of this compound. researchgate.netresearchgate.net These studies reveal that the decomposition is highly sensitive to process conditions, including temperature and the presence of catalysts or other reagents. researchgate.netresearchgate.net Thermal stability analyses show that while alkylpyridines are stable up to 400°C, their corresponding N-oxides can decompose significantly at temperatures above 230°C. core.ac.uk One study noted that the exothermic onset temperature for this compound decomposition is around 181.7°C, which can be lower in the presence of other reactants. icheme.org
A notable industrial incident in Cork, Ireland, in 2008 highlighted the severe hazards associated with this compound. icheme.orgicheme.org A runaway reaction occurred during the synthesis of an intermediate, leading to a two-stage thermal decomposition of an acyloxypyridinium salt and then the picoline-N-oxide starting material. icheme.orgicheme.org The incident, caused by the omission of a solvent, resulted in a violent decomposition, reactor over-pressurization, and significant damage. icheme.orgicheme.org
The thermal decomposition of this compound can generate various products. The most probable primary decomposition reaction is the dissociation of oxygen from the N-oxide, reforming the parent compound, 2-picoline. tamu.edu In the presence of hydrogen peroxide, which is often used in its synthesis, both the excess peroxide and the N-oxide product can decompose, releasing non-condensable gases like oxygen. researchgate.netresearchgate.net
Under fire conditions or high-temperature decomposition, a range of hazardous gases can be produced. chemicalbook.com These include:
Nitrogen oxides (NOx) chemicalbook.comfishersci.com
Carbon monoxide (CO) chemicalbook.comfishersci.com
Carbon dioxide (CO₂) chemicalbook.comfishersci.com
Photochemical decomposition has also been studied. Irradiation at 2537Å, corresponding to a π-π* transition, leads to the formation of 2-picoline along with other decomposition products and polymers. oup.com In contrast, irradiation at 3261Å (an n-π* transition) primarily yields 2-pyridinemethanol. oup.com
The rate of thermal decomposition of this compound is significantly influenced by both temperature and the presence of catalysts. researchgate.netresearchgate.net Calorimetric studies have shown that the decomposition is very slow at temperatures below 200°C. researchgate.netresearchgate.net However, the rate increases substantially at temperatures above this threshold. researchgate.netresearchgate.net
The presence of catalysts, such as phosphotungstic acid (a common catalyst for N-oxidation), can affect the decomposition rate of both this compound and any residual hydrogen peroxide from the synthesis step. researchgate.netresearchgate.netresearchgate.net It was determined that this compound decomposes faster at temperatures above 200°C, particularly with low amounts of the phosphotungstic acid catalyst. researchgate.netresearchgate.net The presence of 2-picoline itself can also influence the decomposition rates. researchgate.netresearchgate.net
The table below summarizes findings from a calorimetric study on the decomposition of this compound, illustrating the effects of temperature and catalyst presence.
| Sample Composition | Temperature (°C) | Heat Mode | Observation | Reference |
| 2-picoline N-oxide (6.89 g) | 249 | Isothermal | Significant decomposition observed | tamu.edu |
| 2-picoline N-oxide (6.89 g) | 230 | Isothermal | Slower decomposition compared to 249°C | tamu.edu |
| 2-picoline N-oxide (6.89 g) + Catalyst (0.1 g) | 230 | Isothermal | Catalyst influences decomposition rate | tamu.edu |
| 2-picoline N-oxide (6.88 g) + Catalyst (0.21 g) | 210 | Isothermal | Decomposition occurs even at a lower temperature with more catalyst | tamu.edu |
| 2-picoline N-oxide | > 200 | Heat-Wait-Search | Decomposes faster with low amounts of catalyst | researchgate.netresearchgate.net |
| 2-picoline N-oxide | < 200 | Heat-Wait-Search | Decomposition is very slow | researchgate.netresearchgate.net |
This table provides data from calorimetric studies investigating the thermal stability of this compound under various conditions.
Coordination Chemistry of 2 Picoline N Oxide
Ligand Properties and Coordination Modes
2-Picoline-N-oxide, a derivative of pyridine (B92270), is a versatile ligand in coordination chemistry. chemimpex.com Its coordination behavior is primarily dictated by the N-oxide group, which offers a hard oxygen donor atom for binding to metal centers.
O-Bonding to Metal Centers
The primary mode of coordination for this compound is through the oxygen atom of the N-oxide functionality. This O-bonding is observed in a wide array of metal complexes. The oxygen atom acts as a Lewis base, donating electron density to the metal cation. This interaction is fundamental to the formation of stable complexes with various transition metals and lanthanides. capes.gov.brcapes.gov.briucr.org
In many instances, this compound acts as a terminal monodentate ligand, bonding to a single metal center through its oxygen atom. iucr.org The presence of the methyl group in the 2-position of the pyridine ring can introduce steric hindrance, which may influence the geometry and coordination number of the resulting metal complex.
Bridging Coordination Modes (e.g., μ-1,1(O,O)-bridging)
Beyond simple terminal coordination, this compound can also function as a bridging ligand, connecting two metal centers. A common bridging mode is the μ-1,1(O,O)-bridge, where the oxygen atom of a single this compound ligand coordinates to two different metal ions simultaneously. iucr.orgnih.gov This bridging capability allows for the formation of polynuclear complexes, including dinuclear units and extended one-dimensional chains or two-dimensional layers. iucr.orgnih.govresearchgate.net For example, in some cobalt(II) complexes, pairs of Co(II) cations are linked by two μ-1,1(O,O) this compound ligands, forming a four-membered Co₂O₂ ring. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex can often be controlled by adjusting the molar ratio of the metal salt to the ligand. tandfonline.com
Transition Metal Complexes (e.g., Co(II), Cu(II), Nd)
A diverse range of transition metal complexes of this compound have been synthesized and studied.
Cobalt(II) Complexes : Several cobalt(II) complexes with this compound have been reported. For instance, the reaction of CoBr₂ with this compound can lead to the formation of a dinuclear complex, [Co₂Br₄(C₆H₇NO)₄], where the cobalt centers are bridged by the this compound ligands. iucr.org Another example is the discrete complex [Co(NCS)₂(C₆H₇NO)₃], which exhibits a trigonal–bipyramidal geometry. nih.gov The coordination environment of the Co(II) ion in these complexes can vary, including five- and six-coordinate geometries. nih.goviucr.org
Copper(II) Complexes : Copper(II) halides react with this compound to form complexes with varying stoichiometries, such as 1:1 and 1:2 metal-to-ligand ratios. acs.org The reaction of CuCl₂ with this compound in ethanol (B145695) can yield a complex with the empirical formula Cu₃Cl₆(C₆H₇NO)₂·2H₂O. acs.orgcolab.ws The magnetic properties of these copper(II) complexes are of particular interest, with some exhibiting subnormal magnetic moments due to magnetic exchange interactions between copper centers, often facilitated by bridging ligands. oup.com
Neodymium(III) Complexes : this compound also forms complexes with lanthanide ions like neodymium(III). The synthesis of adducts of lanthanide methanesulfonates with this compound has been described, resulting in compounds with general formulas such as Ln(H₃C-SO₃)₃·4(2-picNO). osti.gov The coordination in these complexes occurs through the oxygen atom of the N-oxide. capes.gov.br A neodymium complex with a substituted picolinic N-oxide, [Nd(BCPN)₃(NO₃)₃(H₂O)₂], has also been synthesized and characterized. x-mol.com
Structural Elucidation via X-ray Crystallography
For example, the crystal structure of Cu₃Cl₆(C₆H₇NO)₂·2H₂O revealed that the copper ions exist in distorted octahedral and square-pyramidal environments, with the structure consisting of infinite chains. acs.org In a cobalt(II) bromide complex, X-ray analysis showed a dinuclear structure where two Co(II) cations are bridged by two μ-1,1(O,O) this compound ligands. nih.gov The structure of pentakis(2-picoline N-oxide)cobalt(II) perchlorate (B79767), Co(C₆H₇NO)₅₂, has also been determined, revealing a five-coordinate cobalt center. acs.org
Table 1: Selected Crystallographic Data for this compound Complexes
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Cu₃Cl₆(C₆H₇NO)₂·2H₂O | Monoclinic | P2₁/c | Infinite chains with distorted octahedral and square-pyramidal Cu(II) environments. acs.org |
| [Co₂Br₄(C₆H₇NO)₄]·C₄H₁₀O | Triclinic | P-1 | Dinuclear units with five-coordinate Co(II) linked by μ-1,1(O,O)-bridging ligands. nih.gov |
| [Co(NCS)₂(C₆H₇NO)₃] | Monoclinic | P2₁/n | Discrete complex with a trigonal–bipyramidal Co(II) center. nih.gov |
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are crucial for characterizing this compound complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy : IR spectroscopy is widely used to confirm the coordination of the this compound ligand to the metal center. The N-O stretching vibration (νN-O) is particularly diagnostic. Upon coordination to a metal ion, this band typically shifts to a lower frequency compared to the free ligand, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. oup.comosti.gov
Electronic Spectroscopy (UV-Vis) : The electronic spectra of transition metal complexes of this compound provide information about the d-orbital splitting and the coordination geometry of the metal ion. For instance, the polarized single-crystal electronic spectra of the pentakis(2-picoline N-oxide)cobalt(II) perchlorate complex have been studied in detail. acs.orgcapes.gov.br For copper(II) complexes, a broad absorption band in the visible or near-infrared region is characteristic of d-d transitions. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common for paramagnetic complexes, NMR spectroscopy can be a valuable tool for characterizing diamagnetic complexes of this compound. It can provide insights into the structure and dynamics of the complexes in solution.
Influence of this compound Ligands on Metal Complex Properties
The coordination of this compound to a metal center significantly influences the properties of the resulting complex. The electronic and steric characteristics of the this compound ligand, which acts as a strong oxygen donor, modulate the magnetic, electronic, and spectroscopic behaviors of the metal complexes.
Magnetic Properties of Coordination Compounds
The this compound ligand plays a crucial role in mediating magnetic interactions between metal centers in polynuclear complexes. The nature and strength of these interactions, whether antiferromagnetic (AFM) or ferromagnetic (FM), are dictated by the structural arrangement of the ligands and the resulting geometry of the metal centers.
In some cases, the N-oxide ligand can facilitate the formation of coordination polymers where it acts as a bridging ligand, leading to weak antiferromagnetic coupling between metal ions like Co(II) and Mn(II). mdpi.com For example, in the polymeric complex catena-[Co(µ1,5-dca)2(4-MOP-NO)2], a weak antiferromagnetic interaction with a coupling constant (J) of -10.8 cm⁻¹ was observed. mdpi.com Binuclear copper(II) complexes with tridentate Schiff bases and saccharinate have also been shown to possess a square pyramidal environment, with magnetic data supporting this geometry. core.ac.uk
The influence of this compound and its derivatives extends to lanthanide complexes, where they can be instrumental in designing single-molecule magnets (SMMs). Binuclear lanthanide complexes based on 4-picoline-N-oxide have demonstrated SMM characteristics, highlighting the ligand's role in creating the necessary electronic and structural environment for slow magnetic relaxation. researchgate.net
The table below summarizes the magnetic behavior observed in various coordination compounds containing picoline-N-oxide or related pyridine-N-oxide ligands.
| Metal Ion | Ligand(s) | Magnetic Behavior | Reference(s) |
| Copper(II) | 2-methylpyridine (B31789) N-oxide, Salicylates/Cresotates | Mononuclear or weakly coupled | chemicalpapers.com |
| Copper(II) | Pyridine N-oxide, Carboxylates | Antiferromagnetic (in paddle-wheel structures) | nih.govresearchgate.net |
| Cobalt(II) | 4-methoxypyridine-N-oxide, Dicyanamide | Weak Antiferromagnetic | mdpi.com |
| Manganese(II) | 4-methoxypyridine-N-oxide, Dicyanamide | Weak Antiferromagnetic | mdpi.com |
| Dysprosium(III) | 4-picoline-N-oxide | Single-Molecule Magnet | researchgate.net |
| Copper(II) | 3-Picoline N-oxide, Halides | Magnetic exchange observed | capes.gov.bracs.org |
Electronic Properties of Coordination Compounds
The coordination of this compound to metal ions significantly alters their electronic properties. This is evident in the electronic absorption spectra of the resulting complexes, which provide insights into the nature of the metal-ligand bonding and the geometry of the coordination sphere.
In transition metal complexes, the strong donor character of the N-oxide oxygen affects the d-orbital splitting of the metal center. For instance, the single-crystal polarized electronic spectra of the pentakis(2-picoline N-oxide)cobalt(II) perchlorate complex have been studied in detail to understand the electronic structure and assign the observed d-d transitions. acs.org The electronic spectra of salicylato- and cresotatocopper(II) complexes with 2-methylpyridine N-oxide have been used to deduce the structure of these compounds. chemicalpapers.com Similarly, the electronic spectra of copper(II) azide (B81097) complexes with pyridine-N-oxide provide information about the coordination environment of the copper(II) ion. capes.gov.br
Studies on equimolar complexes of iodine with N-oxides of pyridine and 2-picoline have revealed that the mechanism of electrical conductivity is mainly electronic in the solid state, transitioning to ionic in the molten state. osti.gov This indicates that the electronic properties of the ligand system have a direct impact on the bulk electrical properties of the material. osti.gov
In lanthanide complexes, the electronic spectra are used to calculate important bonding parameters. For lanthanide perchlorate complexes with 4-chloro-2-picoline-N-oxide, the electronic spectra have been thoroughly characterized. ias.ac.in For a neodymium complex with 3-picoline N-oxide, the electronic absorption spectrum was used to calculate the nephelauxetic effect, Sinha's parameters, and the covalent factor, which all provide information about the degree of covalency in the metal-ligand bond. capes.gov.br The electronic spectra of pyridine N-oxide complexes with zirconyl, thorium, and uranyl perchlorates also show shifts that indicate strong coordination to the metal center. cdnsciencepub.com
The table below summarizes key findings from the electronic properties of coordination compounds with this compound and related ligands.
| Metal/Element | Ligand(s) | Key Electronic Property Finding | Reference(s) |
| Cobalt(II) | 2-Picoline N-oxide | Detailed d-d transition analysis from polarized spectra | acs.org |
| Iodine | 2-Picoline N-oxide | Primarily electronic conductivity in the solid state | osti.gov |
| Neodymium(III) | 3-Picoline N-oxide | Calculation of nephelauxetic and covalency parameters | capes.gov.br |
| Lanthanides | 4-chloro-2-picoline-N-oxide | Characterization of electronic spectra | ias.ac.in |
| Copper(II) | 2-methylpyridine N-oxide, Salicylates | Electronic spectra used for structural elucidation | chemicalpapers.com |
| Uranyl | Pyridine N-oxide | Decrease in vibrational structure indicates strong coordination | cdnsciencepub.com |
Luminescence and Spectroscopic Properties of Lanthanide Complexes
The this compound ligand and its derivatives are particularly effective in sensitizing the luminescence of lanthanide ions. This phenomenon, often termed the "antenna effect," involves the absorption of light by the organic ligand, followed by an efficient intramolecular energy transfer from the ligand's excited triplet state to the resonant energy levels of the lanthanide ion, which then emits its characteristic line-like luminescence. researchgate.netscielo.br
The methyl group in the 2-position of the pyridine ring in this compound can influence the photophysical properties. Research has shown that 2-methylpyridine N-oxide chromophores can sensitize a wide range of lanthanide(III) ions, leading to emissions in both the visible (e.g., Eu³⁺, Tb³⁺) and near-infrared (NIR) (e.g., Pr³⁺, Nd³⁺, Ho³⁺, Yb³⁺) spectral regions. nih.gov The design of ligands incorporating this chromophore has led to some of the highest reported emission quantum yields for Yb(III) complexes in aqueous solutions. nih.gov
Europium(III) complexes are widely studied for their intense red emission. The fluorescence spectrum of an europium complex with 3-picoline N-oxide was interpreted in terms of a C₃ᵥ symmetry. capes.gov.br Binuclear europium(III) complexes with 4-picoline-N-oxide have also been synthesized, and their photophysical properties, including luminescence lifetime and quantum yield, have been investigated. nih.gov For example, a binuclear Eu(III) complex with 4-picoline-N-oxide exhibited a total emission quantum yield of 38 ± 6% and a luminescence lifetime of 822 µs at room temperature. nih.gov The suitability of pyridine-N-oxide ligands for developing Eu(III) complexes for quantum information processing applications is also being explored, as they can create a low-symmetry environment that allows for the otherwise forbidden ⁵D₀ → ⁷F₀ transition. nih.gov
Neodymium(III) complexes with substituted picoline-N-oxides have also been a subject of interest. The spectral study of a neodymium complex with 3-picoline N-oxide has been reported, and more recently, the molecular structure and spectroscopic properties of a neodymium complex with 3-bromo-2-chloro-6-picolinic N-oxide have been investigated, showing a ligand-to-metal energy transfer. capes.gov.brdntb.gov.ua
The table below presents selected luminescence data for lanthanide complexes containing picoline-N-oxide derivatives.
| Lanthanide Ion | Ligand(s) | Emission Wavelength(s) | Quantum Yield (QY) | Luminescence Lifetime (τ) | Reference(s) |
| Europium(III) | 4-picoline-N-oxide, Chloride | ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ | 38 ± 6% (total) | 822 µs (RT), 880 µs (20 K) | nih.gov |
| Ytterbium(III) | Cyclen with two 2-methylpyridine N-oxide arms | NIR | 0.73% | Not specified | nih.gov |
| Europium(III) | 3-picoline-N-oxide, Picrate | Not specified | Not specified | Not specified | scielo.br |
| Europium(III) | This compound, Trifluoroacetates | Not specified | Not specified | Not specified | grafiati.com |
| Neodymium(III) | 3-bromo-2-chloro-6-picolinic N-oxide | Not specified | Not specified | Not specified | dntb.gov.ua |
| Europium(III) | Thenoyltrifluoroacetone, 4-Picoline-N-oxide | ~613 nm | Not specified | Not specified | researchgate.net |
Spectroscopic and Computational Investigations of 2 Picoline N Oxide
Vibrational Spectroscopy (IR and Raman) for Structural Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of 2-Picoline-N-oxide. The spectra are characterized by distinct bands corresponding to the vibrational modes of the pyridine (B92270) ring, the N-oxide group, and the methyl substituent.
The N-O stretching vibration is a key diagnostic feature in the spectra of pyridine N-oxides. In this compound, this mode is observed in the Raman spectrum at approximately 1244 cm⁻¹. ias.ac.in This is consistent with the assignment of the N-O stretching vibration in similar compounds. ias.ac.in The formation of the N-oxide bond significantly alters the vibrational frequencies of the parent picoline molecule. For instance, the utilization of the lone pair of electrons from the tertiary nitrogen atom by the N-O bond leads to a weakening of the C=N bond, resulting in a lowering of its frequency by about 10-12 cm⁻¹. ias.ac.in
Conversely, the ring C=C stretching frequency is enhanced in the N-oxide compared to the parent picoline, with an observed increase of about 18 cm⁻¹. ias.ac.in This is attributed to changes in the electronic distribution within the pyridine ring upon N-oxidation. ias.ac.in The presence of the methyl group also influences the vibrational spectrum, though its reactivity is noted to be diminished in the N-oxide form during certain chemical reactions. ias.ac.in
A detailed assignment of the principal vibrational modes of this compound is provided in the table below.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| N-O Stretch | ~1244 | 1244 | ias.ac.in |
| Ring C=C Stretch | - | 1612 | ias.ac.in |
Electronic Spectroscopy (UV-Vis and Emission) for Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorptions corresponding to n→π* and π→π* transitions.
Irradiation at different wavelengths can induce distinct photochemical reactions, highlighting the different excited states. For example, irradiation at 3261 Å, which corresponds to an n→π* transition, leads to the isomerization of this compound to 2-pyridinemethanol (B130429) in the gaseous phase. aip.orgoup.com This rearrangement requires an activation energy of about 3.4 kcal/mol. oup.com In contrast, irradiation at 2537 Å, corresponding to a π→π* transition, results in the fission of the N-O bond, producing 2-picoline. aip.orgoup.com The production of 2-picoline under these conditions has an estimated activation energy of approximately 1.1 kcal/mol. oup.com
The electronic spectra of this compound can be influenced by its coordination to metal ions. For instance, the single-crystal polarized electronic spectra of pentakis(2-picoline N-oxide)cobalt(II) perchlorate (B79767) have been studied to understand the metal-ligand interactions. acs.org The fluorescence spectrum of the europium complex with this compound has been interpreted in terms of a C2v symmetry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound in solution. The chemical shifts and coupling constants provide a detailed map of the carbon and proton environments within the molecule.
In the ¹H NMR spectrum recorded in CDCl₃, the methyl protons appear as a singlet at approximately 2.53 ppm. rsc.org The aromatic protons exhibit multiplets in the range of 7.20-7.32 ppm, with a distinct doublet for the proton at the 6-position appearing around 8.29-8.30 ppm with a coupling constant (J) of 5.5 Hz. rsc.org
The ¹³C NMR spectrum in CDCl₃ shows the methyl carbon at a chemical shift of about 17.3 ppm. rsc.org The pyridine ring carbons resonate at approximately 123.2 (C3), 125.5 (C5), 126.1 (C4), 138.8 (C6), and 148.5 (C2) ppm. rsc.org The formation of the N-oxide results in a significant upfield shift for the ortho (C2, C6) and para (C4) carbons and a downfield shift for the meta (C3, C5) carbons compared to the parent 2-picoline, reflecting the change in the electronic distribution within the ring. cdnsciencepub.com
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | -CH₃ | 2.53 (s) | CDCl₃ | rsc.org |
| Ar-H | 7.20-7.32 (m, 3H) | CDCl₃ | rsc.org | |
| Ar-H (H6) | 8.29-8.30 (d, J=5.5 Hz) | CDCl₃ | rsc.org | |
| ¹³C | -CH₃ | 17.3 | CDCl₃ | rsc.org |
| C3 | 123.2 | CDCl₃ | rsc.org | |
| C5 | 125.5 | CDCl₃ | rsc.org | |
| C4 | 126.1 | CDCl₃ | rsc.org | |
| C6 | 138.8 | CDCl₃ | rsc.org | |
| C2 | 148.5 | CDCl₃ | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, providing further confirmation of its structure. The compound has a molecular weight of 109.13 g/mol . nih.gov
The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook, which provides data on its gas-phase ion energetics. nist.gov The fragmentation pattern is characteristic of pyridine N-oxides and can involve the loss of the oxygen atom, the methyl group, or cleavage of the pyridine ring. This information is valuable for identifying the compound in complex mixtures.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to complement experimental spectroscopic data and to provide deeper insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound. researchgate.netnih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the equilibrium geometry and vibrational spectra. nih.govnih.gov These theoretical calculations are crucial for the assignment of experimental IR and Raman bands to specific normal modes of vibration. nih.gov For instance, DFT has been used to study the reactivity of organometallic complexes with pyridine N-oxide, predicting reaction pathways and transition states. academie-sciences.fr Furthermore, theoretical studies have investigated the influence of external electric fields on the properties of related nitro-substituted picoline N-oxides. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hyperconjugative interactions, and the nature of bonding within a molecule. For pyridine N-oxide derivatives, NBO analysis provides a quantitative picture of the electronic delocalization and the donor-acceptor interactions between orbitals.
NBO calculations performed on related systems, such as substituted methylpyridine N-oxides, help to understand the intramolecular interactions, like hydrogen bonding, and their influence on the molecular structure and stability. nih.govnih.gov This analysis can elucidate the nature of the N-O bond and how its properties are affected by substituents on the pyridine ring. The insights from NBO analysis are valuable for explaining the observed reactivity and spectroscopic properties of this compound. nih.gov
Computational Studies on Isomerization Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of photochemical isomerization in heterocyclic N-oxides. researchgate.net For pyridine N-oxide derivatives, these studies provide critical insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult to characterize experimentally. researchgate.netchemrxiv.org
Research into the photochemical behavior of pyridine N-oxides suggests that upon irradiation, the molecule is promoted to an excited singlet state. acs.org From this state, it can undergo rearrangement into highly strained intermediates. acs.org A commonly proposed mechanism involves the initial formation of a reactive oxaziridine (B8769555) intermediate. acs.org This intermediate is a key branching point for subsequent rearrangements.
Based on experimental observations and computational modeling of various pyridine N-oxides, a plausible pathway involves the homolytic cleavage of the N–O bond in the oxaziridine intermediate to form a diradical species. acs.org Subsequent radical recombination can lead to a dearomatized and highly strained epoxide intermediate. acs.org Computational studies support the further transformation of this epoxide into a 1,3-oxazepine intermediate via a reversible 6π electrocyclic ring expansion. acs.org
While direct computational data for this compound's specific isomerization energies are not extensively detailed in the provided sources, studies on analogous compounds like pyridazine-N-oxide derivatives offer a clear example of the insights gained from such computational work. DFT calculations on the photoisomerization of 3,6-diphenylpyridazine (B189494) N-oxide show that after initial excitation and ring opening to a diazoketone intermediate, the molecule can follow competing pathways. preprints.org The closure to a pyrazole (B372694) derivative proceeds through a transition state with a calculated energy barrier, competing with a nitrogen elimination pathway that leads to a furan (B31954) derivative. researchgate.netpreprints.org
These computational models have been crucial in explaining observed product distributions. For instance, in the case of pyridazine-N-oxides, the calculated energy difference between competing transition states helped to account for the product yields. preprints.org The transition state for ring contraction to form a pyrazole precursor was found to be lower in energy than the transition state for nitrogen loss to form a furan, explaining the observed product ratios. preprints.org
Table of Computational Data for Isomerization of a Model N-Oxide
The following table presents data from a DFT study on the isomerization of a pyridazine-N-oxide, illustrating the types of energetic calculations performed in these computational investigations.
| Intermediate/Transition State | Description | Calculated Energy (eV) |
| TS1 | Transition state for ring contraction of diazoketone intermediate | 1.07 preprints.org |
| TS2 | Transition state for hydrogen shift to form pyrazole derivative | 1.03 preprints.org |
| TS3 | Transition state for conversion to furan derivative | 1.34 preprints.org |
These theoretical investigations are vital for understanding the nuanced reactivity of N-oxides like this compound, providing a molecular-level picture of the isomerization process that complements experimental findings. chemrxiv.orgnih.gov
Photochemistry of 2 Picoline N Oxide
Gaseous Phase Photolysis Studies
Investigations into the gas-phase photolysis of 2-picoline-N-oxide have been instrumental in elucidating the fundamental photochemical processes that this molecule undergoes upon absorption of ultraviolet light.
n-π* and π-π* Transitions and Corresponding Photoproducts
The photochemistry of this compound is dictated by the specific electronic transition initiated by the absorption of light. aip.orgresearchgate.net Irradiation at 3261 Å excites the molecule to its n-π* state, while irradiation at 2537 Å leads to a π-π* transition. aip.orgresearchgate.netoup.com These different electronic excitations result in distinct primary photoproducts.
Excitation to the n-π* state predominantly leads to a photochemical rearrangement, yielding 2-pyridinemethanol (B130429) as the major product. aip.orgresearchgate.netoup.comoup.com In contrast, excitation to the π-π* state results in the fission of the N-O bond, producing 2-picoline. aip.orgresearchgate.netoup.com
| Irradiation Wavelength (Å) | Electronic Transition | Major Photoproduct |
| 3261 | n-π | 2-Pyridinemethanol |
| 2537 | π-π | 2-Picoline |
Photochemical Rearrangement to 2-Pyridinemethanol
Upon irradiation with 3261 Å light, which corresponds to the n-π* absorption band, this compound undergoes a rearrangement of the oxygen atom from the N-oxide group to the adjacent methyl group, forming 2-pyridinemethanol. oup.comaip.org This process is a key pathway in the photochemistry of this compound under these specific conditions. aip.orgresearchgate.netoup.com The reaction is understood to proceed through an excited triplet state, which has a lower potential barrier for rearrangement than for N-O bond cleavage. oup.com
N-O Bond Fission to 2-Picoline
When this compound is irradiated at 2537 Å, corresponding to the π-π* transition, the primary photochemical event is the cleavage of the N-O bond. aip.orgresearchgate.netoup.com This homolytic fission results in the formation of 2-picoline and an oxygen atom. This reaction pathway is distinct from the rearrangement observed upon n-π* excitation and highlights the wavelength-dependent nature of the photolytic process.
Temperature Dependence and Activation Energies of Photolytic Processes
The quantum yields of both major photolytic processes exhibit a marked dependence on temperature, indicating that thermal energy is required for the formation of the products. oup.comoup.comaip.org
For the rearrangement to 2-pyridinemethanol (following 3261 Å irradiation), the activation energy has been estimated to be approximately 3.4 kcal/mol. oup.comoup.com The quantum yield of this product shows a significant increase with rising temperature. oup.comoup.com
The N-O bond fission to produce 2-picoline (following 2537 Å irradiation) also shows a strong temperature dependence. oup.com The activation energy for this process is estimated to be about 1.1 kcal/mol. oup.comoup.com This temperature dependence is attributed to the interaction between the 2-methyl group and the N-O group. oup.com
| Photolytic Process | Irradiation Wavelength (Å) | Major Product | Estimated Activation Energy (kcal/mol) |
| Rearrangement | 3261 | 2-Pyridinemethanol | 3.4 |
| N-O Bond Fission | 2537 | 2-Picoline | 1.1 |
Photochemical Isomerization Mechanisms
The photochemical isomerization of pyridine (B92270) N-oxides, including this compound, is thought to proceed through highly reactive and unstable intermediates. acs.orgnih.gov One proposed mechanism involves the initial formation of an oxaziridine (B8769555) intermediate upon irradiation. acs.orgnih.gov This oxaziridine can then undergo further photochemical or thermal reactions.
For some pyridine N-oxide derivatives, it is suggested that the excited singlet state leads to isomerizations and rearrangements, while the triplet state is responsible for deoxygenation. wur.nl In the case of this compound reacting with acetic anhydride (B1165640), a process known as the Boekelheide reaction, evidence suggests the involvement of a [3.3]-sigmatropic rearrangement. wikipedia.org This reaction, which can be facilitated by agents like trifluoroacetic anhydride, leads to the formation of hydroxymethylpyridines. wikipedia.org While not a direct photochemical isomerization in the gas phase, it provides insight into the rearrangement capabilities of the picoline-N-oxide structure.
Quantum Yield Determinations
The efficiency of the photochemical reactions of this compound is quantified by their quantum yields. As noted, the quantum yields for the formation of both 2-pyridinemethanol and 2-picoline are temperature-dependent. oup.comaip.org
For the formation of 2-pyridinemethanol from 3261 Å irradiation, the quantum yield increases significantly with temperature. oup.com Similarly, the quantum yield for the production of 2-picoline from 2537 Å irradiation also shows a marked increase with rising temperature. oup.com For instance, it has been observed that the quantum yield of 2-picoline may nearly double at higher temperatures compared to lower temperatures. oup.com
Detailed quantitative data on the quantum yields under various conditions of temperature and pressure are crucial for a complete understanding of the photolytic dynamics.
Interaction with Oxygen in Photochemical Processes
The photochemical behavior of this compound, particularly the cleavage of the nitrogen-oxygen (N-O) bond, is significantly influenced by the presence of molecular oxygen. The interaction primarily occurs with the excited states of the molecule, leading to quenching processes and the potential formation of reactive oxygen species, which can alter the reaction pathways and product distribution.
The photolysis of this compound in the gaseous phase has been shown to be wavelength-dependent. Irradiation at 2537 Å, corresponding to a π-π* transition, results in the fission of the N-O bond to produce 2-picoline. aip.orgresearchgate.net This deoxygenation reaction is believed to proceed through the formation of an excited triplet state, which then dissociates to yield the parent amine and an atomic oxygen atom (O(³P)). aip.org This mechanism is analogous to that proposed for the parent compound, pyridine N-oxide. aip.org
Molecular oxygen (O₂) is a highly efficient quencher of triplet excited states. researchgate.netrsc.org The triplet state of an organic molecule can transfer its energy to ground-state triplet oxygen (³O₂), resulting in the deactivation of the molecule back to its singlet ground state and the formation of highly reactive singlet oxygen (¹O₂). While specific rate constants for the quenching of the this compound triplet state are not extensively documented, data from the closely related pyridine molecule provides insight into the efficiency of this process. The triplet excited state of pyridine is quenched by molecular oxygen with a very high rate coefficient, demonstrating a strong interaction. researchgate.net
This quenching process has significant implications for the photochemical reactions of this compound. In an oxygen-free (degassed) environment, the excited state of the N-oxide can proceed through its typical deoxygenation or rearrangement pathways. However, in the presence of oxygen, the triplet state intermediate is likely to be intercepted. This quenching can suppress the formation of 2-picoline by preventing the dissociation of the N-O bond. wur.nl
Furthermore, the interaction with oxygen is not limited to simple quenching. The photocatalytically generated pyridine N-oxyl radical, an intermediate that can be formed during photolysis, is known to react differently depending on the presence of oxygen. In anaerobic conditions, these radicals may decompose, but in the presence of oxygen, they can lead to the formation of oxidized products such as alcohols and ketones. semanticscholar.org The atomic oxygen released during deoxygenation is also highly reactive and can oxidize the solvent or other molecules present in the reaction mixture. wur.nl
The table below presents data on the quenching of the triplet excited state of pyridine, the deoxygenated analogue of pyridine N-oxide, which illustrates the high efficiency of interaction with molecular oxygen.
Table 1: Quenching of Pyridine Triplet Excited State by Oxygen
| Quencher | Rate Coefficient (k_q) in M⁻¹s⁻¹ | Reference Compound |
|---|---|---|
| Oxygen (O₂) | 6.6 x 10⁹ | Pyridine |
Data derived from studies on pyridine, the parent amine of the N-oxide series. researchgate.net
Advanced Applications in Organic Synthesis and Catalysis
2-Picoline-N-oxide as a Building Block for Complex Organic Molecules
This compound is a key starting material for the synthesis of a variety of pyridine (B92270) derivatives. The N-oxide group activates the pyridine ring and the α-methyl group, facilitating reactions that are otherwise difficult to achieve with 2-picoline itself.
Synthesis of Pyridyl Carbinols and Aldehydes
A notable application of this compound is in the synthesis of pyridyl carbinols and aldehydes through the Boekelheide reaction. wikipedia.org This rearrangement occurs when this compound is treated with an acid anhydride (B1165640), such as acetic anhydride. The reaction with acetic anhydride yields 2-pyridinemethanol (B130429) acetate (B1210297), which can be subsequently hydrolyzed to 2-pyridinemethanol (a pyridyl carbinol). acs.orgresearchgate.net A second rearrangement of 2-pyridinemethanol acetate can produce 2-pyridinealdehyde diacetate, a precursor to 2-pyridinealdehyde. acs.orgresearchgate.net This method is considered one of the most effective routes for preparing these compounds. acs.org The reaction can also be performed using trifluoroacetic anhydride, often at room temperature. wikipedia.orgresearchgate.net
The classical route to 2-pyridine aldoximes, important precursors for pharmaceuticals, also begins with the acetic anhydride rearrangement of 2-picoline N-oxide to form the acetate of 2-pyridine methanol. dtic.mil This is followed by hydrolysis to the alcohol, oxidation to the aldehyde, and finally conversion to the oxime. dtic.mil
Table 1: Synthesis of Pyridyl Carbinols and Aldehydes from this compound
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| This compound | Acetic Anhydride | 2-Pyridinemethanol acetate | 78% acs.orgresearchgate.net |
Preparation of Cyano- and Aminomethylpyridines
The versatility of this compound extends to the synthesis of cyanomethylpyridines and aminomethylpyridines. 2-Cyanomethylpyridines can be prepared from 2-chloromethylpyridines, which are themselves synthesized from this compound. dtic.mil An alternative route involves the reaction of 2-picoline N-ethoxy iodide, formed from 2-picoline N-oxide and iodoethane, with potassium cyanide. rasayanjournal.co.in
Furthermore, 2-aminopyridines can be synthesized from pyridine N-oxides through various methods. One approach involves the use of tert-butylamine (B42293) and tosyl anhydride (Ts₂O), followed by removal of the tert-butyl group. umich.edu Another method utilizes PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as a mild activator for the addition of amine nucleophiles. umich.edu A direct synthesis of 2-methyl-4-aminopyridine-N-oxide has also been reported through the reduction of 2-methyl-4-nitropyridine-N-oxide. prepchem.com A Brønsted base catalyzed conjugate addition of substituted 2-cyanomethylpyridine N-oxides can lead to 2-tert-alkyl azaaryl adducts, and the methodology has been extended to α-amination reactions. acs.org
Development of Novel Heterocyclic Scaffolds
This compound and its derivatives are instrumental in the construction of novel and complex heterocyclic frameworks. For instance, they are used in the synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds. rsc.org The reaction of 2-picoline N-oxide with dialkylcyanamides can lead to the formation of N,N-dialkyl-N′-pyridine-2-yl ureas through a C-H functionalization process. rsc.org Gold-catalyzed reactions involving pyridine N-oxides can produce various heterocyclic structures, including 2-amino-1,3-oxazoles. organic-chemistry.org The reaction of Grignard reagents with pyridine N-oxides can be controlled to yield either substituted pyridines or, under specific temperature conditions, 2,3-dihydropyridine (B14468823) N-oxides, which are precursors to piperidines and aza-bicyclo compounds. diva-portal.org
Catalytic Roles of this compound and its Complexes
Beyond its role as a synthetic precursor, this compound and its derivatives also play significant roles in catalysis, particularly in oxidation reactions.
Recyclable Catalysts for Oxidation Reactions
This compound can be part of recyclable catalytic systems for oxidation reactions. For example, a recyclable anhydride catalyst has been developed for the N-oxidation of pyridine derivatives using hydrogen peroxide. nih.gov In some systems, the catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govrsc.org The electro-catalytic oxidation of picolines to their corresponding carboxylic acids can be achieved using ruthenium complexes, with 2-picoline-1-oxide being oxidized to 2-carboxy-pyridine-1-oxide. sbq.org.br Furthermore, pyridine N-oxides, including this compound, can act as oxygen transfer reagents in various catalytic oxidation processes. organic-chemistry.org
Electrochemical Synthesis
The application of electrochemical methods in reactions involving this compound represents a modern approach towards greener and more efficient chemical transformations. These methods often eliminate the need for harsh chemical oxidants or reductants, relying on electric current to drive reactions. Key electrochemical applications involving pyridine N-oxides, including this compound, encompass both the transformation of the N-oxide itself and its use as a mediator in other reactions.
One significant electrochemical reaction is the deoxygenation of N-heteroaromatic N-oxides to their corresponding N-heteroaromatics. thieme-connect.com An established electrochemical method facilitates this reduction efficiently in an aqueous solution without the need for transition-metal catalysts or waste-producing reducing agents. thieme-connect.com The process is generally carried out in a three-necked flask equipped with a condenser, a reticulated vitreous carbon anode, and a lead plate cathode. thieme-connect.com The electrolysis of the N-oxide substrate, in the presence of an electrolyte like tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et₄NPF₆) in a solvent system such as acetonitrile (B52724) and water, proceeds at a constant current until the starting material is consumed. thieme-connect.com This approach is applicable to a variety of N-heterocycles, including pyridines, quinolines, and isoquinolines. thieme-connect.com
Furthermore, pyridine N-oxides have been successfully employed as electrochemical hydrogen atom transfer (HAT) mediators for the selective oxygenation of benzylic C(sp³)–H bonds. acs.orgacs.org This electrocatalytic system provides a sustainable pathway for synthesizing valuable carbonyl compounds from readily available hydrocarbons. acs.orgacs.org The process involves the electrochemical generation of a potent oxygenating species from the N-oxide, which then selectively abstracts a hydrogen atom from the benzylic position of a substrate. In a typical setup, the electrolysis is conducted at a constant current using a reticulated vitreous carbon (RVC) anode and a platinum cathode in the presence of the substrate, the pyridine N-oxide mediator, and trifluoroacetic acid (TFA) under an oxygen atmosphere. acs.org The structural tunability of the pyridine N-oxide ring allows for the fine-tuning of its reactivity to accommodate a diverse range of substrates. acs.orgacs.org
Table 1: Examples of Electrochemical Reactions Involving Pyridine N-Oxides
| Reaction Type | Substrate | Mediator/Reagent | Conditions | Product | Yield | Citation |
| Deoxygenation | N-Heteroaromatic N-oxide | Et₄NPF₆ | Constant current (10 mA), Pb cathode, RVC anode, MeCN/H₂O, 80 °C | N-Heteroaromatic | 65-77% | thieme-connect.com |
| Benzylic C-H Oxidation | Benzylic C-H Substrate | Pyridine N-oxide (C1) | Constant current (5.0 mA), RVC anode, Pt cathode, TFA, MeCN, O₂ atm, RT | Carbonyl Compound | - | acs.org |
Metal-Catalyzed Transformations
This compound is a highly versatile substrate and reagent in metal-catalyzed reactions, primarily due to the directing-group ability of the N-oxide functionality. The oxygen atom can coordinate to a metal center, guiding the catalyst to activate the C-H bond at the C2 position of the pyridine ring, thereby enabling a wide range of regioselective functionalization reactions that are otherwise difficult to achieve with the parent pyridine. semanticscholar.orgresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the C-H functionalization of pyridine N-oxides. Direct arylation of pyridine N-oxides with aryl bromides can be achieved using a palladium catalyst, furnishing 2-arylpyridine N-oxides, which can be subsequently reduced to the corresponding 2-arylpyridines. semanticscholar.org Similarly, palladium-catalyzed direct arylation with aryl triflates is also an effective method. semanticscholar.orgresearchgate.net Beyond arylation, palladium-mediated C-H bond activation enables the selective alkenylation of pyridine N-oxides with various olefins. researchgate.net Researchers have also reported the palladium-catalyzed cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides, a challenging transformation due to the steric hindrance of the electrophiles. beilstein-journals.org In some instances, palladium catalysis can even direct functionalization to the C3-position, promoted by specific ligands. beilstein-journals.org
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative for similar transformations. Hiyama and colleagues reported the nickel-catalyzed activation of C2-H bonds in pyridine N-oxides, followed by the regio- and stereoselective insertion of alkynes to yield (E)-2-alkenylpyridine N-oxides in moderate to good yields. semanticscholar.orgresearchgate.net A plausible mechanism involves the oxidative addition of the C2-H bond to a nickel(0) species, followed by alkyne insertion and reductive elimination to regenerate the catalyst. researchgate.net The N-oxide moiety is crucial in this process, directing the catalyst to the proximal C-H bond. semanticscholar.orgresearchgate.net
Copper-Catalyzed Reactions: Copper catalysts have been employed for the C-H arylation of pyridine N-oxides using organoboron coupling partners like arylboronic esters. beilstein-journals.org This method provides a practical route to 2-arylpyridines. Additionally, copper-catalyzed biaryl coupling of pyridine N-oxides with heterocycles such as oxazoles has been reported, where the N-oxide acts as an activator and is subsequently removed via deoxygenation. beilstein-journals.org
Other Metal-Catalyzed Reactions: The utility of this compound extends to reactions catalyzed by other metals where it often serves as an oxidant. For example, gold-catalyzed intermolecular oxidation of terminal alkynes to α-acetoxy ketones can be accomplished using an N-oxide, such as 8-methylquinoline (B175542) 1-oxide, as the oxygen source. organic-chemistry.org Similarly, CpRuCl(PPh₃)₂ catalyzes the reaction of terminal alkynes with amines to form amides in the presence of 4-picoline N-oxide. organic-chemistry.org In another application, phosphoryl chloride reacts with this compound in the presence of triethylamine (B128534) to produce 2-chloromethylpyridine in high yield and selectivity. researchgate.net
Table 2: Summary of Metal-Catalyzed Transformations of Pyridine N-Oxides
| Metal Catalyst | Reaction Type | Coupling Partner | Product Type | Citation |
| Palladium | Arylation | Aryl bromides/triflates | 2-Arylpyridine N-oxides | semanticscholar.orgresearchgate.net |
| Palladium | Alkenylation | Olefins | 2-Alkenylpyridine N-oxides | researchgate.net |
| Palladium | Alkylation | Secondary alkyl bromides | 2-Alkylpyridine N-oxides | beilstein-journals.org |
| Nickel | Alkenylation | Alkynes | (E)-2-Alkenylpyridine N-oxides | semanticscholar.orgresearchgate.net |
| Copper | Arylation | Arylboronic esters | 2-Arylpyridines | beilstein-journals.org |
| Copper | Biaryl Coupling | Oxazoles | 2-(Oxazol-2-yl)pyridines | beilstein-journals.org |
| Ruthenium | Amide Synthesis | Terminal alkynes, Amines | Amides | organic-chemistry.org |
| Gold | Oxidation | Terminal alkynes | α-Acetoxy ketones | organic-chemistry.org |
Bioactive Derivatives and Biomedical Research Applications
Use in Proteomics Research for Protein Studies
2-Picoline-N-oxide is utilized as a reagent in the field of proteomics for the study of proteins. researchgate.netjocpr.comfigshare.com While detailed mechanisms of its application in proteomics are specific to experimental designs, its utility underscores its importance as a tool for researchers investigating protein structure and function. The N-oxide group can influence interactions with biological macromolecules, making it a valuable component in the development of chemical probes and reagents for protein analysis. jocpr.com
Pharmaceutical Intermediates in Drug Synthesis
This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents, contributing to the development of drugs across different therapeutic classes. vulcanchem.comresearchgate.net The alkyl pyridine (B92270) N-oxide structure is broadly employed in the synthesis of analgesic, anti-inflammatory, and antiulcer drugs. researchgate.net
One of the most significant applications of this compound derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce stomach acid production. google.comresearchgate.net These drugs are widely used for treating peptic ulcers and gastroesophageal reflux disease (GERD). google.com
For the synthesis of Pantoprazole , a key intermediate is 4-chloro-3-methoxy-2-methylpyridine-N-oxide, which is derived from a 2-picoline backbone. jchemrev.comwikipedia.org The synthesis pathway for Pantoprazole involves the reaction of this N-oxide intermediate with other chemical moieties to construct the final complex drug molecule. jchemrev.com
Similarly, the synthesis of Rabeprazole (B1678785) involves precursors derived from pyridine N-oxides. google.comresearchgate.net For instance, one synthetic route for rabeprazole starts from 2,3-dimethylpyridine N-oxide, which undergoes a series of reactions including nitration and etherification to build the required molecular structure. google.comgoogle.com These syntheses highlight the critical role of the picoline N-oxide core in creating the final active pharmaceutical ingredient.
Table 1: this compound Derivatives in Antiulcer Drug Synthesis
| Drug Name | Key Intermediate Derived from this compound | Therapeutic Class |
| Pantoprazole | 4-chloro-3-methoxy-2-methylpyridine-N-oxide jchemrev.comwikipedia.org | Proton Pump Inhibitor |
| Rabeprazole | 2,3-dimethylpyridine N-oxide google.comgoogle.com | Proton Pump Inhibitor |
In the field of anticoagulant therapy, this compound derivatives have been investigated for the synthesis of Factor Xa inhibitors. These inhibitors are crucial for preventing and treating thromboembolic diseases. Research has focused on designing and synthesizing non-amidine Factor Xa inhibitors that incorporate a pyridine N-oxide unit. The N-oxide group plays a role in the molecule's interaction with the active site of the Factor Xa enzyme, contributing to its inhibitory activity. The introduction of the N-oxide has been shown to significantly increase the inhibitory activity and selectivity for Factor Xa compared to non-oxidized pyridine derivatives.
The heterocyclic N-oxide scaffold, including derivatives of this compound, is a valuable platform for developing new anti-infective agents. Researchers have utilized the transformation of heterocyclic N-oxides to create novel structural analogues of several anti-malarial, antimicrobial, and fungicidal agents. This approach allows for the modification of existing drug scaffolds to potentially overcome resistance and improve efficacy. For example, silver complexes containing a 5-nitropyridine ligand, a derivative of the pyridine N-oxide family, have demonstrated moderate to good antibacterial and antifungal activities.
Alkyl pyridine N-oxides, such as this compound, are widely recognized as important intermediates in the synthesis of analgesic and anti-inflammatory drugs. researchgate.net The preparation of 2-(chloromethyl)pyridine (B1213738) from this compound yields a valuable intermediate for producing compounds with anti-inflammatory and analgesic properties. Furthermore, pyridine N-oxide precursors are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs). For instance, nicotinic acid N-oxide is a precursor to the NSAIDs niflumic acid and pranoprofen. wikipedia.org The core pyridine N-oxide structure is a key building block in the development of new chemical entities with pain-relieving and anti-inflammatory potential.
Table 2: Research Findings on this compound in Drug Synthesis
| Therapeutic Area | Research Finding |
| Antiulcer | Serves as a key intermediate for Proton Pump Inhibitors like Pantoprazole and Rabeprazole. google.comjchemrev.comwikipedia.orggoogle.com |
| Anticoagulant | Pyridine N-oxide units are incorporated into Factor Xa inhibitors, enhancing activity and selectivity. |
| Anti-infective | Used to synthesize analogues of anti-malarial, antimicrobial, and fungicidal agents. |
| Analgesic/Anti-inflammatory | Employed in the synthesis of analgesic and anti-inflammatory drugs, including some NSAIDs. researchgate.net |
Potential in Anti-malarial, Antimicrobial, and Fungicidal Agents
Biochemical Research: Enzyme Activity and Metabolic Pathways
This compound and its derivatives are utilized in biochemical research to investigate enzyme activity and metabolic pathways. vulcanchem.com The N-oxide group can modulate the electronic properties and reactivity of the pyridine ring, making these compounds useful probes for studying biological processes. For example, studies on the microbial metabolism of pyridine compounds have explored the role of pyridine-N-oxide as a potential intermediate. Research on certain microorganisms has shown that pyridine-N-oxide can be metabolized via 2-hydroxypyridine, providing insights into microbial degradation pathways. These studies help to elucidate how organisms process such heterocyclic compounds and can inform the development of bioremediation strategies or the understanding of drug metabolism.
The strategic incorporation of the this compound scaffold into more complex molecules has led to the development of various bioactive derivatives with significant potential in biomedical research. Structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives for enhanced biological efficacy and target specificity.
Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives
SAR studies on derivatives of this compound have provided crucial insights into the chemical features required for their biological activities, guiding the rational design of more potent compounds.
A notable area of research is the development of Factor Xa (FXa) inhibitors, which are important anticoagulant agents. In a series of thiazol-5-ylpyridine derivatives designed as FXa inhibitors, the introduction of a 2-methylpyridine (B31789) N-oxide (this compound) moiety was a key modification. nih.gov This led to the identification of a derivative that not only showed potent anti-FXa activity but also exhibited a 49-fold selectivity over thrombin, another important enzyme in the coagulation cascade. nih.gov
Another significant class of compounds derived from this compound is the 4-substituted 2-formylpyridine thiosemicarbazones, which have been investigated for their antitumor properties. nih.gov These compounds are synthesized from 4-nitro-2-picoline-N-oxide. nih.gov Within this series, SAR studies revealed that the nature of the substituent at the 4-position of the pyridine ring plays a critical role in the compound's antineoplastic activity. Specifically, the derivative 4-Morpholino-2-formylpyridine thiosemicarbazone was identified as the most active agent against Sarcoma 180 ascites cells in mice, demonstrating superior efficacy compared to the well-known inhibitor 5-hydroxy-2-formylpyridine thiosemicarbazone. nih.gov Further modifications, such as introducing an alkyl group at the 3-position of the pyridine ring, were also explored to refine the structure-activity relationships. nih.gov
The following table summarizes key SAR findings for bioactive derivatives originating from this compound.
Table 1: SAR Findings for Bioactive this compound Derivatives
| Parent Scaffold | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| This compound | Factor Xa Inhibition (Anticoagulant) | Introduction of the 2-methylpyridine N-oxide group significantly enhanced anti-FXa activity and selectivity over thrombin. | nih.gov |
| 4-Nitro-2-picoline-N-oxide | Antineoplastic (Antitumor) | The 4-morpholino substituent on the 2-formylpyridine thiosemicarbazone backbone resulted in the highest activity against Sarcoma 180. | nih.gov |
| This compound | Thymidylate Synthase Inhibition (Anticancer) | Used as a starting material for derivatives intended as potent inhibitors for anti-colorectal cancer therapy. | jocpr.com |
Role of N-Oxidation in Enhancing Biological Activity
The N-oxide functional group (N→O) is not merely a passive component of the molecular scaffold; it actively contributes to the biological and physicochemical properties of the derivatives, often leading to a significant enhancement of activity. nih.govnih.gov
The primary roles of the N-oxide moiety include:
Increased Polarity and Hydrogen Bonding: The N+–O– bond is highly polar, making the oxygen atom a strong hydrogen bond acceptor. nih.govnih.gov This property is critical for drug-receptor interactions, as the N-oxide group can form strong hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. nih.govnih.gov X-ray crystallography has confirmed that the N-O group can establish crucial hydrogen bonding networks that may induce conformational changes at the active site, leading to allosteric modulation of enzyme function. nih.gov
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for a carbonyl group (C=O). nih.gov This allows for its substitution in place of a carbonyl in a known pharmacophore, which can alter the molecule's electronic properties, improve its pharmacological profile, and in some cases, lead to superior inhibitory activities. nih.gov
Enhanced Target Affinity and Selectivity: In the case of the aforementioned FXa inhibitors, the simple N-oxidation of the parent thiazol-5-ylpyridine structure resulted in a more than 10-fold increase in anti-FXa activity. nih.gov This dramatic improvement is attributed to the favorable interactions of the N-oxide group within the enzyme's binding pocket. nih.gov Furthermore, studies have shown that introducing an N-oxide can significantly boost not only inhibitory activity but also selectivity for FXa compared to related pyridine derivatives. nih.gov
Modeling Studies of Binding Modes
Computational modeling and X-ray crystallography have provided detailed atomic-level views of how this compound derivatives interact with their biological targets. These studies are crucial for understanding the structural basis of their activity and for guiding further drug design.
These findings are consistent with broader observations for other heterocyclic N-oxides, where the N-oxide group has been shown to interact favorably with oxyanion binding sites in various enzymes. nih.gov The ability of the N-oxide oxygen to participate in diverse bonding interactions, including coordination bonds and hydrogen bonds, underpins its effectiveness in molecular recognition at the active sites of biological targets. nih.gov
Emerging Research Directions and Future Perspectives
Novel Synthetic Strategies for 2-Picoline-N-oxide and its Functionalized Analogues
The development of new synthetic methods is crucial for accessing novel derivatives of this compound with tailored properties. Research is moving beyond classical oxidation reactions to more sophisticated and efficient strategies.
A primary focus is the direct C-H functionalization of the pyridine (B92270) ring and the methyl group. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. For instance, palladium-catalyzed C-H arylation and alkenylation reactions are being explored to introduce new carbon-carbon bonds at various positions on the ring.
Flow chemistry is also emerging as a powerful tool for the synthesis of this compound and its analogues. Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability compared to traditional batch processes, which is particularly important when handling potentially exothermic N-oxidation reactions.
Furthermore, significant effort is dedicated to creating functionalized analogues with specific electronic or steric properties. This includes the synthesis of halogenated, nitrated, and cyano-substituted 2-picoline-N-oxides, which serve as versatile building blocks for more complex molecular architectures.
Exploration of New Catalytic Applications
The unique electronic nature of the N-oxide functional group, which can act as a strong electron-donating group, makes this compound an attractive ligand and auxiliary agent in catalysis.
One of the most promising areas is its use as an ancillary ligand in transition metal catalysis. The N-oxide moiety can coordinate to metal centers, modulating their reactivity and selectivity. For example, this compound has been investigated as a ligand in oxidation catalysis, where it can stabilize high-valent metal-oxo species, leading to more efficient and selective oxidation of various substrates.
Researchers are also exploring its role in photoredox catalysis . The electronic properties of the pyridine-N-oxide core can be exploited to influence the excited-state properties of photocatalysts, opening new avenues for light-driven organic transformations. Additionally, chiral derivatives of this compound are being designed for applications in asymmetric catalysis , where the goal is to create single-enantiomer products.
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the structure, bonding, and dynamics of this compound and its derivatives relies on the application of advanced spectroscopic methods.
While standard techniques like 1D NMR and IR spectroscopy remain important, researchers are increasingly employing more sophisticated methods. Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the proton and carbon signals in complex functionalized analogues and for studying their interactions with metal ions in solution.
In the solid state, solid-state NMR (ssNMR) is providing insights into the crystal packing and intermolecular interactions of this compound derivatives. Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique being used to study the adsorption and orientation of these molecules on metallic surfaces, which is relevant for applications in catalysis and sensing.
In-depth Computational Modeling of Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for investigating the properties and reactivity of this compound at the molecular level.
DFT calculations allow for the prediction of various molecular properties, including geometric structures, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as dipole moments and molecular orbital energies. This information provides fundamental insights into the molecule's reactivity.
Furthermore, computational modeling is being used to elucidate complex reaction mechanisms . For example, theoretical studies can map out the energy profiles of catalytic cycles involving this compound ligands, helping to understand how they influence the reaction rate and selectivity. These computational predictions are invaluable for the rational design of new catalysts and synthetic pathways.
Below is a table showcasing theoretical data for this compound derived from computational studies.
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | ~4.2 D | DFT/B3LYP |
| N-O Bond Length | ~1.30 Å | DFT |
| C-N-O Bond Angle | ~118° | DFT |
This data is representative and can vary based on the specific computational methods and basis sets employed.
Expanding Biological and Medicinal Chemistry Applications
The pyridine-N-oxide scaffold is present in various biologically active molecules, which has spurred interest in the medicinal chemistry applications of this compound derivatives.
Research is focused on synthesizing and evaluating novel analogues for a range of therapeutic targets. For instance, derivatives of this compound are being investigated for their antimicrobial activity against various bacterial and fungal strains. The introduction of different functional groups onto the picoline ring can modulate the potency and spectrum of activity.
In the realm of oncology, certain functionalized 2-picoline-N-oxides are being explored as potential anticancer agents . These compounds are often designed to act as inhibitors of specific enzymes, such as kinases, which are known to play a role in cancer progression. The N-oxide group can be crucial for binding to the target protein.
Green Chemistry Approaches in this compound Synthesis and Reactions
In line with the growing emphasis on sustainable chemistry, researchers are developing greener methods for the synthesis and use of this compound.
A major focus is the replacement of traditional, often hazardous, oxidizing agents with more environmentally benign alternatives. Hydrogen peroxide (H₂O₂) is a highly attractive green oxidant, as its only byproduct is water. Research is ongoing to develop efficient catalytic systems, such as those based on methyltrioxorhenium (MTO) , that can activate H₂O₂ for the N-oxidation of 2-picoline.
The use of green solvents, such as water or ionic liquids, is another important aspect of this research. Performing reactions in these solvents can significantly reduce the environmental impact associated with volatile organic compounds (VOCs). Additionally, alternative energy sources like ultrasound irradiation are being explored to promote the N-oxidation reaction, often leading to shorter reaction times and higher yields under milder conditions.
The table below summarizes some green chemistry approaches for the synthesis of N-oxides.
| Method | Oxidant | Catalyst/Solvent | Key Advantage |
| Catalytic Oxidation | Hydrogen Peroxide | Methyltrioxorhenium | Green oxidant with water as the only byproduct. |
| Ultrasound-Assisted Synthesis | Various | Green Solvents (e.g., water) | Reduced reaction times and energy consumption. |
| Ionic Liquid-Mediated Synthesis | Various | Ionic Liquids | Recyclable solvent system, enhanced reaction rates. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Picoline-N-oxide with high purity?
- Methodological Answer : Synthesis typically involves oxidation of 2-picoline using hydrogen peroxide or peracetic acid in acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing N-oxide peaks at ~8.5–9.5 ppm in -NMR) and mass spectrometry (MS) for molecular weight verification. Purity should be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with attention to residual solvents or unreacted precursors. Experimental protocols must detail reaction stoichiometry, temperature control, and purification steps (e.g., recrystallization) to ensure reproducibility .
Q. How should researchers address safety concerns when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound may be limited, general precautions for pyridine derivatives apply. Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound away from oxidizing agents. Stability studies are critical: test for peroxide formation (common in N-oxides) using iodide-starch paper or quantitative titrations. If peroxides are detected, deactivate with reducing agents like ferrous sulfate, following protocols for peroxide-forming chemicals .
Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, concentration, or impurities. Cross-validate using multiple techniques:
- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks and isotopic distribution .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and supramolecular behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrostatic potential surfaces to identify reactive sites (e.g., oxygen in the N-oxide group). Molecular dynamics simulations help model cocrystal formation (e.g., with explosives like HMX) by analyzing binding energies and intermolecular interactions (e.g., hydrogen bonds between N-oxide and nitro groups). Validate computational results with experimental data from X-ray diffraction or Raman spectroscopy .
Q. What strategies optimize the use of this compound in energetic material cocrystals?
- Methodological Answer : Design cocrystals by screening coformers (e.g., HMX, FOX-7) via solvent-drop grinding or slurry crystallization. Monitor stoichiometric ratios (e.g., 1:1 or 2:1 molar ratios) using differential scanning calorimetry (DSC) to detect melting point depression. Assess detonation performance via theoretical calculations (e.g., Kamlet-Jacobs equations) and validate sensitivity using impact/friction tests. Report crystal packing parameters (e.g., unit cell dimensions) to correlate structure with stability .
Q. How can researchers systematically investigate mechanistic pathways in this compound reactions?
- Methodological Answer : Use isotopic labeling (e.g., -HO) to trace oxygen transfer during oxidation. Kinetic studies (e.g., varying pH, temperature) combined with Arrhenius plots reveal rate-determining steps. For reduction reactions (e.g., deoxygenation), employ in situ FTIR to monitor intermediate species. Contrast results with analogous compounds (e.g., pyridine-N-oxide) to identify substituent effects .
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Answer : Apply the PICO framework (Population: compound properties; Intervention: experimental variables; Comparison: alternative compounds/methods; Outcome: measurable properties like stability or reactivity) to structure hypotheses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility. For example:
- PICO: "How does solvent polarity (Intervention) affect the hydrogen-bonding network (Outcome) in this compound cocrystals (Population) compared to acetonitrile-based systems (Comparison)?" .
Data Reporting and Reproducibility
Q. How should researchers document experimental procedures for this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include:
- Synthesis : Exact molar ratios, reaction time, temperature, and purification yields.
- Characterization : Full spectral data (NMR, MS, IR) in supporting information, with raw data archived.
- Safety : Peroxide test results and stabilization methods.
- Computational : Software versions, basis sets, and convergence criteria .
Q. What statistical approaches address variability in experimental data for this compound applications?
- Methodological Answer : For quantitative studies (e.g., binding energy calculations), report mean ± standard deviation from triplicate trials. Use ANOVA to compare group differences (e.g., cocrystal vs. pure compound stability). For spectroscopic data, apply principal component analysis (PCA) to distinguish sample clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
